molecular formula C6H10N2S B1339149 N,N,4-Trimethylthiazol-2-amine CAS No. 6142-18-3

N,N,4-Trimethylthiazol-2-amine

Cat. No.: B1339149
CAS No.: 6142-18-3
M. Wt: 142.22 g/mol
InChI Key: RCSYIGHGQHSTLJ-UHFFFAOYSA-N
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Description

N,N,4-Trimethylthiazol-2-amine is a useful research compound. Its molecular formula is C6H10N2S and its molecular weight is 142.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,4-trimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-4-9-6(7-5)8(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSYIGHGQHSTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468637
Record name N,N,4-Trimethylthiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-18-3
Record name N,N,4-Trimethylthiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Framework for Elucidating the In Vitro Mechanism of Action of N,N,4-Trimethylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N,N,4-Trimethylthiazol-2-amine is a small molecule belonging to the 2-aminothiazole class, a scaffold known to be a cornerstone in the synthesis of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural motif suggests significant therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically elucidate the in vitro mechanism of action of novel compounds such as this compound. The methodologies detailed herein are designed to progress from broad phenotypic screening to precise target identification, validation, and pathway analysis, ensuring a rigorous and self-validating approach to mechanistic discovery.

Part 1: Foundational Analysis and Hypothesis Generation

The initial phase of investigation focuses on characterizing the compound and identifying a quantifiable biological effect. This establishes the foundation for all subsequent mechanistic studies.

Physicochemical Characterization

Before biological assessment, it is critical to determine the fundamental physicochemical properties of this compound. This includes solubility in various buffer systems (e.g., PBS, DMSO), stability over time at different temperatures, and lipophilicity (LogP). These parameters are crucial for designing robust in vitro assays and interpreting results accurately.

Structural and Tautomeric Analysis

The 2-aminothiazole core of this compound can exist in several tautomeric forms due to proton migration[4][5]. Understanding the predominant tautomer under physiological conditions is essential, as different forms may exhibit distinct target affinities and biological activities. This can be investigated using techniques like NMR spectroscopy in aqueous solutions.

Broad-Spectrum Phenotypic Screening

The first step in understanding a novel compound's action is to identify what it does. A broad phenotypic screen across a diverse panel of human cancer cell lines (e.g., NCI-60) or primary cells relevant to specific disease areas (e.g., immunology, neuroscience) is recommended.

Key Assays:

  • Cell Viability/Cytotoxicity Assays: (e.g., MTS, CellTiter-Glo®) to determine the concentration-dependent effect on cell proliferation and identify sensitive cell lines.

  • High-Content Imaging: To observe morphological changes, such as apoptosis induction (Caspase-3/7 activation), cell cycle arrest (DNA content staining), or changes in subcellular protein localization.

The goal is to identify a robust and reproducible cellular phenotype that can be used as a primary endpoint for subsequent target deconvolution efforts.

Part 2: Target Identification Strategies

Once a phenotype is established, the next critical step is to identify the direct molecular target(s) of this compound. This process bridges the gap between the chemical structure and its biological effect[6]. A multi-pronged approach combining affinity-based, label-free, and computational methods is most effective.

Affinity-Based Target Identification

These methods utilize a modified version of the compound to isolate its binding partners from a complex biological mixture, such as a cell lysate[7][8].

Workflow: Affinity Chromatography Pulldown This involves synthesizing an analogue of this compound with an immobilized linker arm (e.g., attached to biotin or a resin like agarose beads)[7]. This "bait" is incubated with cell lysate, allowing the target protein(s) to bind. The complex is then purified, and the bound proteins are identified by mass spectrometry[7].

Experimental Protocol: Affinity Chromatography Pulldown

  • Probe Synthesis: Synthesize an analogue of this compound with a linker suitable for conjugation to NHS-activated sepharose beads. A control, non-binding analogue should also be synthesized.

  • Lysate Preparation: Culture and harvest cells exhibiting the desired phenotype. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the pre-cleared cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins using a competitive binder, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify them using LC-MS/MS analysis.

G cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis Lysate Cell Lysate (Protein Source) Incubate Incubate Bait with Lysate Lysate->Incubate Bait Compound immobilized on beads (Bait) Bait->Incubate Wash Wash to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute MS LC-MS/MS Identification Elute->MS G cluster_treat Cell Treatment cluster_process Processing cluster_detect Detection Cells Intact Cells Compound Add Compound (Dose-Response) Cells->Compound Heat Heat to specific melt temperature Compound->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Detect Western Blot for Target Protein Supernatant->Detect G cluster_pathway Downstream Signaling Cascade cluster_nucleus Nucleus Compound This compound Target Target Protein (e.g., Kinase X) Compound->Target Inhibition p1 Protein A-P Target->p1 p2 Protein B-P p1->p2 TF Transcription Factor-P p2->TF Gene Gene Expression Changes TF->Gene Phenotype Cellular Phenotype (e.g., Apoptosis) Gene->Phenotype

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of N,N,4-Trimethylthiazol-2-amine: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] This guide focuses on a specific, less-explored derivative, N,N,4-Trimethylthiazol-2-amine , and provides a comprehensive framework for its investigation as a potential therapeutic agent. Due to the limited direct research on this compound, this document serves as a forward-looking technical roadmap rather than a review of established data. It synthesizes knowledge from the broader 2-aminothiazole class to hypothesize potential therapeutic targets and provides detailed, field-proven methodologies for a structured investigation, from initial phenotypic screening to definitive target validation. Our objective is to equip researchers with the strategic insights and practical protocols necessary to unlock the therapeutic potential of this promising molecule.

Part 1: The 2-Aminothiazole Scaffold: A Foundation of Diverse Bioactivity

The 2-aminothiazole scaffold is a cornerstone in the synthesis of biologically active molecules, prized for its versatile biological and medicinal properties.[3][4] This heterocyclic amine is a key component in clinically approved drugs, including the kinase inhibitor dasatinib and the PI3K inhibitor alpelisib.[5] Its derivatives have demonstrated a wide range of therapeutic activities, making the 2-aminothiazole core an attractive starting point for novel drug discovery.[1][3]

The established bioactivities of the 2-aminothiazole class provide a logical starting point for investigating this compound. The diverse therapeutic applications stem from the scaffold's ability to interact with a wide array of biological targets.[2]

Therapeutic Area Observed Activities & Potential Targets Citation(s)
Oncology Antiproliferative, Cytotoxic. Targets include kinases (e.g., Abl, Src), tubulin, and Poly(ADP-Ribose) Polymerase-1 (PARP-1).[3][5][6]
Inflammation Anti-inflammatory. Inhibition of pro-inflammatory mediators.[1]
Infectious Diseases Antibacterial, Antifungal, Antimycobacterial, Antiplasmodial.[1][3]
Neurological Disorders Neuroprotective, Antioxidant.[3][4]
Other Antidiabetic, Antihypertensive, Dopaminergic.[3]

A summary of the diverse biological activities reported for 2-aminothiazole derivatives.

The structure of this compound (C₆H₁₀N₂S, MW: 142.225 g/mol ) is relatively simple, featuring methyl substitutions on the amine and the thiazole ring.[7] These substitutions can influence its solubility, metabolic stability, and interaction with biological targets. The N,N-dimethyl group, for instance, removes the hydrogen bond donor capability of the 2-amino group, which could significantly alter its binding profile compared to primary or secondary aminothiazoles.

Part 2: Hypothetical Therapeutic Targets of this compound

Based on the established activities of the 2-aminothiazole scaffold, we can formulate several primary hypotheses for the therapeutic potential of this compound.

Hypothesis 1: Kinase Inhibition in Oncology

Many 2-aminothiazole derivatives function as kinase inhibitors.[5] The small, rigid structure of this compound may allow it to fit into the ATP-binding pocket of various kinases. Its specific substitution pattern will determine its selectivity profile. A primary avenue of investigation should be its potential as an anticancer agent via kinase modulation.

Hypothesis 2: Modulation of Inflammatory Pathways

The anti-inflammatory properties of 2-aminothiazoles are well-documented.[1] this compound could potentially inhibit key enzymes in inflammatory signaling cascades, such as inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2), or modulate transcription factors like NF-κB.

Hypothesis 3: Neuroprotective Activity

Several 2-aminothiazole compounds have shown neuroprotective and antioxidant effects.[4] Given its small size and potential for blood-brain barrier penetration, this compound could be investigated for its ability to mitigate oxidative stress or modulate pathways involved in neurodegenerative diseases.

Part 3: A Methodological Framework for Target Identification and Validation

This section provides a structured, multi-phase approach to systematically investigate the therapeutic potential of this compound.

Phase 1: Synthesis and Phenotypic Screening

1.1. Synthesis of this compound

The compound can be synthesized via the Hantzsch Thiazole Synthesis .[8][9] This classic method involves the condensation of an α-haloketone with a thioamide.[9]

  • Protocol:

    • React 1-chloropropan-2-one (α-haloketone) with N,N-dimethylthiourea (thioamide).

    • The reaction is typically carried out in a solvent such as methanol or ethanol and may be heated to facilitate the reaction.[8]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be precipitated, filtered, and purified by recrystallization or column chromatography.

    • Confirm the structure and purity using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC).

1.2. Broad Phenotypic Screening

The initial step is to determine if the compound exhibits any significant biological activity in cell-based assays.

  • Anticancer Activity Screening:

    • Objective: To assess the cytotoxic/antiproliferative effects of the compound across a panel of human cancer cell lines.

    • Protocol:

      • Cell Lines: Utilize a diverse panel, such as MCF-7 (breast), PC-3 (prostate), HCT116 (colon), and A549 (lung).[10]

      • Assay: Use a viability assay such as the CellTiter-Glo Luminescent Cell Viability Assay or a standard MTT/XTT assay.[11]

      • Procedure: Plate cells in 96-well plates and allow them to adhere overnight. Treat with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

      • Data Analysis: Measure cell viability and calculate the half-maximal inhibitory concentration (IC50) for each cell line.[10]

  • Anti-inflammatory Activity Screening:

    • Objective: To determine if the compound can inhibit the production of inflammatory mediators.

    • Protocol (Nitric Oxide Inhibition Assay):

      • Cell Line: Use a murine macrophage cell line like RAW 264.7.[12][13]

      • Procedure: Pre-treat RAW 264.7 cells with various concentrations of the compound for 1-2 hours.[14] Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.[14]

      • Measurement: Quantify the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.[12][14]

      • Data Analysis: Determine the concentration at which the compound inhibits LPS-induced NO production by 50% (IC50).

Phase 2: Target Deconvolution and Identification

If a robust phenotype is observed, the next critical step is to identify the molecular target(s).

G cluster_0 Phase 2: Target Identification Phenotype Active Phenotype (e.g., Anticancer) Hypothesis Formulate Target Hypotheses (e.g., Kinases) Phenotype->Hypothesis Affinity Affinity Chromatography - Mass Spectrometry Hypothesis->Affinity Parallel Approaches Computational In Silico Screening (Molecular Docking) Hypothesis->Computational Parallel Approaches Kinome Kinome-wide Screening Hypothesis->Kinome Parallel Approaches Hits Putative Target(s) 'Hit List' Affinity->Hits Computational->Hits Kinome->Hits

Caption: Workflow for identifying potential protein targets of a bioactive compound.

  • 2.1. Affinity Chromatography-Mass Spectrometry:

    • Principle: This classic method uses an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate.[15][16][17]

    • Protocol:

      • Probe Synthesis: Synthesize an analogue of this compound with a linker arm and a biotin tag or a functional group suitable for immobilization on a resin (e.g., NHS-ester or epoxy-activated sepharose beads).

      • Immobilization: Covalently attach the synthesized probe to the chromatography resin.

      • Lysate Incubation: Incubate the immobilized probe with a total cell lysate from the phenotypically responsive cell line.

      • Wash and Elute: Wash the resin extensively to remove non-specific binders. Elute the specifically bound proteins by changing buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free (non-immobilized) compound.[15][18]

      • Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • 2.2. Kinome-wide Profiling:

    • Principle: If kinase inhibition is suspected, a direct approach is to screen the compound against a large panel of purified kinases.

    • Methodology: Several commercial services (e.g., Eurofins Discovery's KINOMEscan™, Promega's Kinase Selectivity Profiling Services) offer screening against hundreds of kinases.[19][20][21] This provides a rapid and comprehensive overview of the compound's kinase selectivity profile. The output is typically a list of kinases for which binding or inhibition is observed, along with quantitative measures of affinity (e.g., Kd) or inhibition (IC50).

Phase 3: Target Validation

Once putative targets are identified, it is essential to validate the direct interaction in multiple orthogonal assays.

G cluster_1 Phase 3: Target Validation Hits Putative Target(s) from Phase 2 Biophysical Biophysical Assay (SPR or ITC) Confirm Direct Binding & Affinity Hits->Biophysical Orthogonal Validation Biochemical Biochemical Assay (e.g., Enzyme Inhibition) Confirm Functional Modulation Hits->Biochemical Orthogonal Validation Cellular Cell-based Assay (CETSA) Confirm Target Engagement in Cells Hits->Cellular Orthogonal Validation Validated Validated Target Biophysical->Validated Biochemical->Validated Cellular->Validated

Caption: A multi-pronged approach for validating a drug-target interaction.

  • 3.1. Biophysical Confirmation of Direct Binding (Surface Plasmon Resonance - SPR):

    • Principle: SPR is a label-free technique that measures real-time binding events between a ligand and an immobilized protein, providing kinetic data (kon, koff) and affinity (KD).[22][23][24][25][26]

    • Protocol:

      • Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.

      • Binding Analysis: Flow a series of concentrations of this compound over the chip surface.

      • Data Acquisition: A sensorgram is generated, showing the association and dissociation phases of the interaction.

      • Analysis: Fit the data to a binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), providing a quantitative measure of binding affinity.

  • 3.2. Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA):

    • Principle: This assay confirms that the compound binds to its target in the complex environment of an intact cell. Ligand binding stabilizes the target protein, increasing its melting temperature.[27][28][29][30]

    • Protocol:

      • Treatment: Treat intact cells with the compound or a vehicle control.

      • Heating: Heat aliquots of the treated cells across a range of temperatures. This causes unbound and unstable proteins to denature and aggregate.[27][29]

      • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

      • Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody via Western blot, ELISA, or other detection methods.

      • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[29]

Conclusion

This compound represents an intriguing yet under-investigated molecule within the highly valuable 2-aminothiazole class. While its specific biological targets remain unknown, the rich history of its parent scaffold provides a strong rationale for its systematic investigation. This guide outlines a comprehensive, hypothesis-driven research plan, complete with actionable protocols, designed to efficiently probe its therapeutic potential. By progressing from broad phenotypic screening to rigorous, multi-faceted target validation, researchers can systematically deorphan this compound and potentially uncover novel therapeutic leads in oncology, inflammation, or neurodegenerative disease. The methodologies described herein represent a self-validating system, ensuring that any identified target is supported by a confluence of biochemical, biophysical, and cellular evidence.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available at: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2025). ResearchGate. Available at: [Link]

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  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021). National Institutes of Health. Available at: [Link]

  • N,N,4-trimethyl-1,3-thiazol-2-amine. (2025). ChemSynthesis. Available at: [Link]

  • Affinity Chromatography | Principles. Cube Biotech. Available at: [Link]

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  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Available at: [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PubMed Central. Available at: [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). ACS Omega. Available at: [Link]

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  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2019). PubMed Central. Available at: [Link]

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  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Available at: [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2012). National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]

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  • SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. (2015). HETEROCYCLES. Available at: [Link]

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  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). bioRxiv. Available at: [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to the Solubility of N,N,4-Trimethylthiazol-2-amine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N,4-Trimethylthiazol-2-amine. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the physicochemical principles governing the solubility of this substituted aminothiazole, offers predictive insights based on its molecular structure, and provides robust, step-by-step protocols for empirical solubility determination. In the absence of extensive published solubility data for this specific molecule, this guide empowers the researcher to generate reliable and reproducible solubility profiles in a variety of common laboratory solvents, ensuring a solid foundation for subsequent experimental design.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a thiazole ring, a common scaffold in medicinal chemistry. Its structure is characterized by a tertiary amine group at the 2-position and a methyl group at the 4-position of the thiazole ring.

Molecular Structure:

  • Core: A five-membered thiazole ring containing both sulfur and nitrogen heteroatoms.

  • Substitution:

    • A dimethylamino group (-N(CH3)2) at the C2 position.

    • A methyl group (-CH3) at the C4 position.

The solubility of this compound is a critical parameter for a wide range of applications, including reaction chemistry, formulation development, and biological screening. Key structural features influencing its solubility include the basic tertiary amine, the overall low polarity of the hydrocarbon portions (three methyl groups), and the potential for interactions via the heteroatoms in the thiazole ring. Compared to its primary amine analogue, 2-amino-4-methylthiazole, the N,N-dimethyl substitution increases the molecule's lipophilicity and removes the potential for hydrogen bond donation, which is expected to significantly impact its solubility profile, particularly in protic solvents.

Predicted Solubility Profile: A Theoretical Framework

Direct, empirically determined solubility data for this compound is not widely available in peer-reviewed literature. However, we can establish a strong predictive framework based on fundamental chemical principles and data from analogous structures.

The "Like Dissolves Like" Principle

The polarity of a molecule is a primary determinant of its solubility. We can mentally dissect this compound into its polar and non-polar regions. The thiazole ring and the tertiary amine nitrogen introduce polarity. Conversely, the three methyl groups contribute to its non-polar, hydrocarbon character. This balance suggests moderate polarity.

  • Polar Solvents (e.g., Water, Methanol, Ethanol): Lower aliphatic amines can be soluble in water due to their ability to form hydrogen bonds.[1] However, the N,N-dimethyl substitution on our target molecule prevents it from acting as a hydrogen bond donor, and the increased hydrocarbon content will likely lead to low solubility in water. Solubility is expected to be better in polar organic solvents like short-chain alcohols (methanol, ethanol) than in water.[1]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of multiple methyl groups suggests that the compound will exhibit good solubility in non-polar aprotic solvents.

  • Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate, THF): These solvents are often excellent choices for molecules with mixed polarity. It is predicted that this compound will be highly soluble in these solvents.

Acid-Base Chemistry: A Powerful Solubility Switch

The tertiary amine group in this compound is basic. This property is the key to dramatically enhancing its solubility in aqueous media. In the presence of an acid, the amine will be protonated to form a cationic ammonium salt.

R3N (sparingly soluble) + H3O+ ⇌ R3NH+ (highly polar, water-soluble) + H2O

This conversion from a neutral organic molecule to an ionic salt drastically increases polarity, rendering the compound soluble in aqueous acid.[2] For example, the related compound 2-aminothiazole is reported to be soluble in 1 M HCl at a concentration of 50 mg/mL. A similar, if not greater, solubility is anticipated for this compound in dilute aqueous acids like 5% HCl.

Quantitative Solubility Data Summary

As previously stated, specific quantitative solubility data for this compound is scarce. The following table provides a predicted solubility profile based on the principles outlined above and serves as a template for recording empirically determined values using the protocols in Section 4. For context, data for the related compound, 2-amino-4-methylthiazole, is included where available.

SolventSolvent TypePredicted Solubility of this compoundReported Solubility of 2-amino-4-methylthiazole
WaterPolar ProticVery Low to Insoluble10.8 µg/mL (at pH 7.4)[3]
MethanolPolar ProticSolubleSoluble[4]
EthanolPolar ProticSolubleSoluble[4]
AcetonePolar AproticSoluble to Very SolubleNot specified
Dichloromethane (DCM)Polar AproticVery SolubleNot specified
Tetrahydrofuran (THF)Polar AproticVery SolubleNot specified
Ethyl AcetateIntermediate PolaritySoluble to Very SolubleNot specified
TolueneNon-Polar AproticSolubleNot specified
HexaneNon-Polar AproticSparingly Soluble to InsolubleNot specified
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleNot specified
5% Hydrochloric Acid (aq)Aqueous AcidVery SolubleSoluble (50 mg/mL in 1M HCl)
5% Sodium Hydroxide (aq)Aqueous BaseInsolubleInsoluble

Experimental Protocols for Solubility Determination

Scientific integrity demands empirical validation. The following protocols are designed to be self-validating systems for determining the solubility of this compound.

Qualitative Solubility Classification

This initial screening protocol quickly classifies the compound's solubility in key solvent types, providing crucial information about its acidic/basic nature and polarity.[5]

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Toluene

  • pH paper

Procedure:

  • Preparation: Add approximately 20 mg of this compound to five separate, labeled test tubes.

  • Solvent Addition: Add 1 mL of each respective solvent to its labeled test tube.

  • Mixing: Vortex each test tube vigorously for 30-60 seconds.

  • Observation: Observe each tube. If the solid completely disappears, the compound is classified as "soluble." If any solid remains, it is "insoluble."

  • Confirmation (for Acid/Base):

    • To the tube containing 5% HCl where the compound dissolved, add 10% NaOH dropwise until the solution is basic (confirm with pH paper). The reappearance of a precipitate confirms the presence of a basic functional group.

    • To the tube containing 5% NaOH, observe for any reaction (e.g., color change) even if insoluble.

  • Record: Log all observations systematically.

The logical flow for this qualitative analysis is crucial for classification.

G start Start with Unknown (this compound) water Test Solubility in Water start->water soluble_water Soluble in Water (Likely low MW polar compound) water->soluble_water Yes insoluble_water Insoluble in Water water->insoluble_water No hcl Test Solubility in 5% HCl soluble_hcl Soluble in 5% HCl (Confirms Basic Group - Amine) hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl hcl->insoluble_hcl No naoh Test Solubility in 5% NaOH soluble_naoh Soluble in 5% NaOH (Indicates Acidic Group) naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH naoh->insoluble_naoh No organic Test Solubility in Organic Solvent (e.g., Toluene) soluble_org Soluble in Organic (Likely neutral, non-polar/lipophilic) organic->soluble_org insoluble_water->hcl insoluble_water->naoh insoluble_naoh->organic

Caption: Qualitative solubility classification workflow.

Quantitative Determination (Saturation Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

  • Volumetric flasks and pipettes for standard preparation.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (e.g., 10-20 mg). The key is to have undissolved solid remaining at equilibrium.

    • Accurately add a known volume of the chosen solvent (e.g., 5.0 mL).

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake for at least 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) is recommended to be certain.

  • Sample Collection and Preparation:

    • Allow the vial to sit undisturbed for at least 2 hours at the same temperature for the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved microcrystals.

  • Dilution and Analysis:

    • Accurately dilute the filtered, saturated solution with the chosen solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine its concentration.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility of the compound in that solvent at that temperature.

    • Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution Factor)

The experimental workflow ensures accuracy by controlling variables and using a precise analytical endpoint.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to known volume of solvent B Shake at constant T for 24-48 hours A->B C Settle solids B->C D Filter supernatant (0.22 µm syringe filter) C->D E Dilute sample accurately D->E F Analyze via calibrated HPLC or UV-Vis E->F G Calculate original concentration F->G

Caption: Quantitative shake-flask solubility determination workflow.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to novel chemical entities. The related compound, 2-amino-4-methylthiazole, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a molecule of interest with a predictable but empirically unconfirmed solubility profile. Its structure as a tertiary aminothiazole suggests high solubility in moderately polar to non-polar organic solvents and very low solubility in neutral water. The basicity of the tertiary amine is the most critical feature for practical applications, allowing for a dramatic increase in aqueous solubility under acidic conditions (pH < 5). This guide provides the theoretical foundation and, more importantly, the detailed experimental protocols necessary for researchers to confidently and accurately determine the solubility of this compound in any solvent relevant to their work. The generation of such fundamental data is an indispensable step in the journey of drug discovery and development.

References

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Trisodium citrate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Çanakkale Onsekiz Mart University. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81320970, N-(2,4,4-trimethylcyclohexyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1219 - Sodium Citrate Dihydrate. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Retrieved from [Link]

  • Loba Chemie. (2022). tri-SODIUM CITRATE DIHYDRATE | Buffer Substances | Article No. 05830. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012042185A2 - Solvents for the determination of amines in water.

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Methodological & Application

Application Notes & Protocols: Mastering the Hantzsch-Type Multicomponent Reaction for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Relevance of the Thiazole Scaffold

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an indispensable tool in the design of bioactive molecules targeting a vast array of diseases, from cancers to infectious agents. The Hantzsch thiazole synthesis, first described over a century ago, remains a remarkably robust and versatile method for constructing this vital heterocycle.[1] This guide moves beyond the textbook depiction, delving into the strategic nuances of its modern, multicomponent reaction (MCR) format—a critical evolution for contemporary drug discovery, where efficiency, diversity, and sustainability are paramount.

The Hantzsch Reaction: Mechanism and Multicomponent Evolution

A foundational understanding of the reaction mechanism is crucial for troubleshooting, optimization, and rational design of novel synthetic routes.

The Classical Two-Component Mechanism

The traditional Hantzsch synthesis involves the condensation of an α-halocarbonyl compound (typically an α-haloketone) with a sulfur-containing nucleophile, such as a thioamide.[1] The reaction proceeds through a well-defined sequence:

  • S-Alkylation: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon bearing the halogen. This initial S-alkylation forms a key isothiourea intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon, forging the five-membered ring.

  • Dehydration: The resulting cyclic hemiaminal intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, stable aromatic thiazole ring.[1]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 S-Alkylation Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Substituted Thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: The classical reaction pathway of the Hantzsch thiazole synthesis.

The Multicomponent Reaction (MCR) Paradigm

The true power of the Hantzsch synthesis in a drug discovery context is realized in its one-pot, multicomponent format. This approach enhances operational simplicity and atom economy by generating one or more of the key reactants in situ. A common and highly effective MCR strategy involves the three-component coupling of a ketone, a halogen source, and a thioamide (or thiourea).[2]

This MCR approach offers significant advantages:

  • Efficiency: Eliminates the need to isolate and purify the often lachrymatory and unstable α-haloketone intermediate.

  • Diversity: Allows for rapid generation of compound libraries by simply varying the three input components.

  • Green Chemistry: Reduces waste and solvent usage compared to multi-step procedures, aligning with modern sustainable synthesis goals.[3][4]

MCR_Workflow cluster_reactants Starting Materials Ketone Ketone OnePot One-Pot Reaction Vessel (Solvent, +/- Catalyst) Ketone->OnePot HalogenSource Halogen Source (e.g., I₂, NBS) HalogenSource->OnePot Thiourea Thiourea/Thioamide Thiourea->OnePot Workup Aqueous Work-up & Extraction OnePot->Workup Reaction Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct Pure Thiazole Derivative Purification->FinalProduct

Caption: General workflow for a Hantzsch-type three-component synthesis.

Application Note I: Strategic Considerations for Reaction Design

Success in Hantzsch synthesis hinges on the judicious selection of substrates, catalysts, and conditions.

Substrate Scope and Reactivity
  • The Carbonyl Component: Aryl ketones (acetophenones) are the most common precursors. The electronic nature of substituents on the aromatic ring significantly impacts the rate of the initial α-halogenation step. Electron-donating groups (e.g., -OCH₃, -CH₃) can accelerate this step but may lead to over-halogenation. Conversely, strongly electron-withdrawing groups (e.g., -NO₂) can retard the reaction.

  • The Halogenating Agent: While pre-synthesized α-bromoacetophenones are commercially available, in situ generation is often preferred.[5]

    • N-Bromosuccinimide (NBS): A mild and highly selective brominating agent, often used with a radical initiator or acid catalyst.

    • Elemental Bromine (Br₂): Effective but highly corrosive and toxic, requiring careful handling.

    • Elemental Iodine (I₂): A less reactive but safer alternative, often sufficient for activated ketones.

  • The Sulfur Component: Thiourea is the most common choice for synthesizing 2-aminothiazoles, a privileged substructure in many bioactive molecules. Substituted thioureas and thioamides can be used to install diversity at the 2-position of the thiazole ring. The stability of the thioamide is a key consideration, as some can be prone to decomposition under harsh conditions.

Optimizing Reaction Conditions: Solvents and Catalysts

The choice of solvent and catalyst can dramatically influence reaction time, yield, and product purity.

ParameterCommon ChoicesRationale & Field Insights
Solvent Ethanol, Methanol, Acetonitrile, DMFEthanol is a versatile and environmentally benign choice that effectively solubilizes most reactants and facilitates product precipitation upon cooling. DMF can be used for less reactive substrates due to its high boiling point but makes product isolation more challenging.
Catalyst None (thermal), Lewis Acids (e.g., ZnCl₂), Brønsted Acids (e.g., p-TsOH), Heterogeneous CatalystsMany Hantzsch reactions proceed efficiently with simple heating (reflux).[5] For sluggish reactions involving deactivated ketones, a catalytic amount of a Lewis acid can activate the carbonyl group. Recent "green" protocols utilize reusable solid catalysts like silica-supported acids.[3][6]
Temperature Room Temperature to Reflux (typically 60-80 °C)The optimal temperature balances reaction rate with potential side reactions. Monitoring by TLC is essential to determine the point of maximum product formation before significant decomposition or side product accumulation occurs.
Base Pyridine, Triethylamine, Na₂CO₃Often used in the work-up step to neutralize the HBr or HI generated during the reaction, which facilitates product precipitation.[5] In some cases, a mild base is included in the reaction mixture to drive the final dehydration step.

Application Note II: Protocol for a One-Pot, Three-Component Synthesis of 4-(4-methoxyphenyl)-2-aminothiazole

This protocol provides a robust and reproducible method for synthesizing a representative 2-aminothiazole derivative, a common core in drug development projects.[7]

Materials and Equipment
  • Reagents: 4'-Methoxyacetophenone (1.0 mmol, 150.2 mg), Iodine (1.05 mmol, 266.4 mg), Thiourea (1.5 mmol, 114.2 mg), Anhydrous Ethanol (10 mL).

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Thin Layer Chromatography (TLC) apparatus (silica plates, UV lamp), filtration apparatus (Büchner funnel), standard glassware.

Step-by-Step Experimental Protocol
  • Reaction Setup: To the 50 mL round-bottom flask, add 4'-methoxyacetophenone (1.0 mmol) and thiourea (1.5 mmol).

    • Scientist's Note: Using a slight excess of thiourea ensures the complete consumption of the valuable ketone starting material.

  • Solvent Addition: Add 10 mL of anhydrous ethanol to the flask, followed by a magnetic stir bar.

  • Initiation: Add iodine (1.05 mmol) to the stirring suspension. The mixture will immediately turn dark brown.

    • Causality Check: The iodine serves as the halogen source for the in situ α-iodination of the acetophenone, the rate-determining step in this one-pot sequence.

  • Thermal Promotion: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Self-Validation: Monitor the reaction progress every 30 minutes using TLC (eluent: 30% Ethyl Acetate in Hexane). The starting ketone is UV active and will show a higher Rf value than the highly polar aminothiazole product. The reaction is typically complete within 2-3 hours.

  • Work-up and Isolation: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 30 mL of cold water. Add saturated sodium thiosulfate solution dropwise to quench any unreacted iodine (the brown color will disappear). Then, add 10% aqueous sodium carbonate solution until the pH is ~8-9 to neutralize the hydroiodic acid formed, which will induce precipitation of the product.

  • Filtration: Collect the resulting pale-yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 10 mL) to remove any inorganic salts and excess thiourea.

  • Purification: The crude product is often of high purity. For exacting applications, it can be further purified by recrystallization from an ethanol/water mixture. Dry the final product under vacuum.

Characterization

Confirm the identity and purity of the synthesized 4-(4-methoxyphenyl)-2-aminothiazole using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: To compare with literature values as a purity check.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete α-halogenation; Deactivated ketone; Insufficient heating.Add a catalytic amount of p-TsOH to promote halogenation. Increase reaction time or temperature. Ensure the reflux temperature is reached.
Multiple Products on TLC Over-halogenation (di-iodination); Side reactions.Use a milder halogenating agent like NBS. Reduce the stoichiometry of the halogen source to 1.0 equivalent. Monitor carefully and stop the reaction once the desired product is maximized.
Product Fails to Precipitate Product is too soluble in the work-up mixture; Insufficient neutralization.Concentrate the reaction mixture under reduced pressure before pouring into water. Ensure the pH is basic (>8) after adding sodium carbonate.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 24, 2026, from [Link]

  • Pawar, G. G., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Asija, S., & Sahu, S. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Retrieved January 24, 2026, from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 24, 2026, from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 24, 2026, from [Link]

  • Gawande, M. B., et al. (2013). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved January 24, 2026, from [Link]

  • Sadeghpour, H., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed. Retrieved January 24, 2026, from [Link]

  • García-Ruiz, C., et al. (2005). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. Retrieved January 24, 2026, from [Link]

  • Blower, J. E., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved January 24, 2026, from [Link]

Sources

Application Note: A Comprehensive Framework for Investigating the Antimicrobial Potential of N,N,4-Trimethylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] This application note provides a detailed, research-oriented guide for the comprehensive investigation of N,N,4-trimethylthiazol-2-amine as a potential antimicrobial agent. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure scientific rigor and reproducibility.[4][5] This document will guide researchers through a systematic evaluation, from initial screening to a more in-depth characterization of the compound's antimicrobial activity.

Introduction: The Rationale for Investigating Thiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a core component of numerous biologically active molecules, including some approved drugs.[6][7] The versatility of the thiazole scaffold allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[8] Several studies have highlighted the potent antibacterial and antifungal activities of various thiazole derivatives.[2][6][7] The mechanisms of action for these compounds are varied, ranging from the inhibition of essential enzymes and disruption of cell division to the impairment of cell membrane integrity.[1][7]

Given the established antimicrobial potential of the thiazole class, this compound presents itself as a compelling candidate for investigation. This document outlines a comprehensive suite of standardized in vitro assays to systematically determine its antimicrobial profile.

Synthesis and Preparation of this compound

A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1] For this compound, a potential route involves the reaction of a suitable α-haloketone with a substituted thiourea. Alternatively, commercially available 2-amino-4-methylthiazole can be subjected to N-methylation.[9] A general synthetic scheme is presented below.

General Synthetic Approach:

A mixture of a methyl carbonyl compound, a substituted thiourea, and an activating agent such as N-iodosuccinimide (NIS) in a suitable solvent like ethanol can be stirred at room temperature.[9] The reaction progress is typically monitored by thin-layer chromatography (TLC).[9] Upon completion, the product can be isolated and purified using standard techniques like filtration and recrystallization.[9]

For detailed synthetic procedures, researchers are encouraged to consult relevant organic chemistry literature.[10][11] It is crucial to characterize the final compound thoroughly using techniques such as FTIR, 1H-NMR, and 13C-NMR to confirm its identity and purity before biological evaluation.[10][12]

For biological assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). This stock solution is then serially diluted in the appropriate microbiological broth for the experiments.

Core Antimicrobial Susceptibility Testing Protocols

A tiered approach is recommended for evaluating the antimicrobial activity of this compound, starting with the determination of its minimum inhibitory concentration (MIC) and progressing to more detailed characterizations of its bactericidal or bacteriostatic effects. The following protocols are based on established methodologies to ensure data quality and comparability.[13][14][15]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a 96-well microtiter plate.[16] Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.[14][16]

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of this compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum dispense_compound Dispense 100 µL of compound dilutions into 96-well plate prep_compound->dispense_compound add_inoculum Add 100 µL of bacterial inoculum to each well prep_inoculum->add_inoculum dispense_compound->add_inoculum incubate Incubate plate at 37°C for 16-20 hours add_inoculum->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Prepare a 2X stock solution of this compound in Mueller-Hinton Broth (MHB).

  • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[18]

  • Add 100 µL of the 2X stock solution to the first column of wells and perform a two-fold serial dilution across the plate.[13]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14]

  • Inoculate each well with 100 µL of the diluted bacterial suspension.[18]

  • Include appropriate controls: a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.[16]

  • Determine the MIC by identifying the lowest concentration of the compound with no visible bacterial growth.[16]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[19] This assay is a crucial next step after determining the MIC to understand if the compound is bactericidal or bacteriostatic.

Principle: Following the MIC assay, aliquots are taken from the wells that show no visible growth and are plated on agar plates.[19] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[20][21]

Experimental Workflow:

MBC_Workflow mic_plate Completed MIC Plate select_wells Select wells with no visible growth (≥MIC) mic_plate->select_wells plate_aliquots Plate 100 µL from selected wells onto agar plates select_wells->plate_aliquots incubate_plates Incubate agar plates at 37°C for 18-24 hours plate_aliquots->incubate_plates count_colonies Count CFUs on each plate incubate_plates->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for MBC determination.

Detailed Protocol:

  • Use the microtiter plates from the completed MIC assay.

  • Select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.[19]

  • Homogenize the contents of each selected well.

  • Plate 100 µL from each of these wells onto separate, appropriately labeled agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • Calculate the percentage of killing by comparing the colony counts to the initial inoculum count. The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial population.[21]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.[22]

Principle: A standardized bacterial suspension is exposed to a constant concentration of the antimicrobial agent (typically at multiples of the MIC).[23] At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria.[23]

Experimental Workflow:

Time_Kill_Workflow start Start prep_cultures Prepare bacterial cultures with compound at various MIC multiples start->prep_cultures incubate Incubate cultures at 37°C prep_cultures->incubate sample Sample at time points (0, 2, 4, 8, 24h) incubate->sample dilute_plate Serially dilute and plate samples sample->dilute_plate incubate_plates Incubate plates at 37°C for 18-24h dilute_plate->incubate_plates count_cfu Count CFUs incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data end End plot_data->end

Caption: Workflow for Time-Kill Kinetics Assay.

Detailed Protocol:

  • Prepare flasks or tubes with MHB containing this compound at concentrations of 0X (growth control), 1X, 2X, and 4X the predetermined MIC.

  • Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[23]

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

  • Plate the dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the colonies.

  • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[24]

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[15][25][26]

Principle: A paper disk impregnated with a known amount of this compound is placed on an agar plate that has been uniformly inoculated with a test bacterium.[26] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk.[27]

Detailed Protocol:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[15]

  • Allow the plate to dry for a few minutes.

  • Aseptically apply paper disks impregnated with a known concentration of this compound to the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the organism.[15]

Data Presentation and Interpretation

The data generated from these assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical MIC and MBC Data for this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Staphylococcus aureus ATCC 292131632Bactericidal
Escherichia coli ATCC 2592264>256Bacteriostatic
Pseudomonas aeruginosa ATCC 27853>256>256Resistant
Candida albicans ATCC 9002832128Fungistatic

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[21]

Table 2: Hypothetical Time-Kill Kinetics Data for S. aureus (log10 CFU/mL)

Time (h)Growth Control (0X MIC)1X MIC (16 µg/mL)2X MIC (32 µg/mL)4X MIC (64 µg/mL)
05.705.715.695.70
26.505.104.503.80
47.304.203.10<2.00
88.503.10<2.00<2.00
249.20<2.00<2.00<2.00

Discussion and Further Steps

The initial screening assays will provide a foundational understanding of the antimicrobial spectrum and potency of this compound. If promising activity is observed (e.g., low MIC values against clinically relevant pathogens), further investigations are warranted. These may include:

  • Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect. This could involve assays to assess cell membrane permeability, inhibition of macromolecule synthesis (DNA, RNA, protein), or specific enzyme inhibition.

  • Toxicity Assays: Evaluating the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial activity and pharmacokinetic properties.[28]

Conclusion

This application note provides a robust and systematic framework for the initial investigation of this compound as a potential antimicrobial agent. By adhering to these standardized protocols, researchers can generate reliable and reproducible data to guide the early stages of the drug discovery and development process. The thiazole scaffold continues to be a rich source of biologically active compounds, and a thorough evaluation of novel derivatives like this compound is a critical step in the search for new treatments to combat infectious diseases.

References

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  • Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. (2023). International Journal of Applied Science and Technology, 6(1). [Link]

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Application Note & Protocols: Derivatization of N,N,4-Trimethylthiazol-2-amine for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] Its prevalence is due to its unique electronic properties and ability to engage in various biological interactions. N,N,4-trimethylthiazol-2-amine is a simple, readily available starting material that presents multiple opportunities for chemical modification to explore new chemical space and enhance biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on strategic derivatization approaches for this scaffold. We will explore N-acylation of the exocyclic amine and C-C bond formation at the C5 position of the thiazole ring via Suzuki-Miyaura and Sonogashira cross-coupling reactions. Each strategy is accompanied by a detailed, field-tested protocol, the underlying scientific rationale, and methods for subsequent bioactivity screening.

Introduction: The Rationale for Derivatization

The therapeutic potential of heterocyclic compounds, particularly those containing nitrogen and sulfur, is well-established.[1][2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4] The parent molecule, this compound, possesses two primary sites amenable to chemical modification, which are critical for tuning its Structure-Activity Relationship (SAR):

  • The Exocyclic Dimethylamino Group: This site can be modified to alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. N-acylation, for instance, introduces an amide bond, a functional group present in approximately 25% of all pharmaceuticals, which can form key hydrogen bonds with biological targets.[5]

  • The C5 Position of the Thiazole Ring: This position is electronically activated and serves as an ideal handle for introducing new substituents via cross-coupling reactions. This allows for the exploration of steric and electronic effects on target engagement, enabling the molecule to access new binding pockets and enhance potency or selectivity.

This guide provides robust protocols for derivatizing these specific sites to generate a diverse chemical library for bioactivity screening.

Synthetic Strategies and Experimental Protocols

A successful derivatization campaign begins with robust and reproducible synthetic chemistry. The following section details three high-impact strategies.

Workflow for Derivatization and Screening

The overall process follows a logical progression from synthesis to biological evaluation.

G General Workflow for Derivatization and Screening cluster_synthesis Synthesis & Diversification cluster_reactions Derivatization Reactions cluster_analysis Analysis & Evaluation start This compound (Parent Compound) halogenation C5-Bromination (NBS) start->halogenation strategy_a Strategy A: N-Acylation start->strategy_a strategy_b Strategy B: Suzuki Coupling halogenation->strategy_b strategy_c Strategy C: Sonogashira Coupling halogenation->strategy_c purification Purification & Characterization (Chromatography, NMR, MS) strategy_a->purification strategy_b->purification strategy_c->purification screening Bioactivity Screening (In Vitro Assays) purification->screening sar SAR Analysis & Lead ID screening->sar

Caption: High-level workflow from parent compound to lead identification.

Prerequisite: C5-Bromination of the Thiazole Ring

For strategies involving C-C bond formation at the C5 position, the ring must first be activated via halogenation. Bromination is a common and effective choice.

Protocol 2.1: C5-Bromination of this compound

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in chloroform (CHCl₃) or another suitable chlorinated solvent.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer twice with chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-bromo-N,N,4-trimethylthiazol-2-amine, can be purified by column chromatography on silica gel.

Strategy A: N-Acylation of the Exocyclic Amine

Causality: This strategy is designed to replace one of the N-methyl groups with an acyl group, creating a tertiary amide. This modification significantly alters electronic distribution and steric profile, potentially introducing new interactions with a biological target. This is a foundational reaction in organic chemistry for modifying amines.[6][7]

Protocol 2.2: Synthesis of N-acyl-N,4-dimethylthiazol-2-amine Derivatives

This protocol describes a general procedure using an acyl chloride. For less reactive amines or sensitive substrates, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used with a carboxylic acid.

  • Setup: In a dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0 °C.

  • Acylation: Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor completion by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous phase with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography. A catalyst-free approach in water can also be considered for a greener process.[5][8]

Strategy B: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[9][10] By coupling the C5-bromo-thiazole intermediate with various arylboronic acids, a wide array of biaryl structures can be synthesized. This allows for systematic exploration of how different electronic (electron-donating vs. electron-withdrawing) and steric properties on the new aryl ring affect bioactivity. Thiazole-based ligands have been shown to be effective in promoting palladium-catalyzed Suzuki couplings.[11][12]

Protocol 2.3: C5-Arylation using a Palladium Catalyst

  • Setup: To a Schlenk flask, add 5-bromo-N,N,4-trimethylthiazol-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-24 hours until the starting material is consumed (monitored by LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the C5-aryl derivative.

Strategy C: C5-Alkynylation via Sonogashira Coupling

Causality: The Sonogashira coupling introduces a rigid alkyne linker at the C5 position, which is a valuable strategy in drug design for probing deep, narrow active sites.[13][14] This reaction, catalyzed by palladium and a copper(I) co-catalyst, efficiently couples terminal alkynes with aryl halides.[13][15]

Protocol 2.4: C5-Alkynylation of 5-bromo-N,N,4-trimethylthiazol-2-amine

  • Setup: In a Schlenk flask under an inert atmosphere, combine 5-bromo-N,N,4-trimethylthiazol-2-amine (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-4 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (4-8 mol%).

  • Solvent and Base: Add an anhydrous solvent, such as THF or DMF, followed by an amine base like triethylamine (TEA) or DIPEA (at least 2.0 eq). The amine acts as both the base and a solvent.

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts, followed by a water and brine wash.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the target compound via column chromatography.

Bioactivity Screening and Data Interpretation

The newly synthesized library of derivatives must be screened to identify compounds with enhanced bioactivity. Bioassays are fundamental tools for this discovery process.[16][17][18][19]

Protocol 3.1: General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effect of the synthesized compounds against a cancer cell line (e.g., HeLa, MCF-7).

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of the parent compound and all derivatives in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation and Lead Optimization

Summarize the screening results in a clear, tabular format to facilitate SAR analysis.

Compound IDModification StrategyR-GroupIC₅₀ (µM) vs. HeLa Cells
Parent --> 100
Deriv-A1 N-AcylationBenzoyl75.4
Deriv-B1 Suzuki Coupling4-Fluorophenyl12.8
Deriv-B2 Suzuki Coupling4-Methoxyphenyl35.2
Deriv-B3 Suzuki Coupling3-Pyridyl8.9
Deriv-C1 Sonogashira CouplingPhenylacetylene22.5

Interpretation: From this hypothetical data, one could infer that C5-arylation (Strategy B) is a more effective strategy for enhancing cytotoxicity than N-acylation. Furthermore, the introduction of a nitrogen atom in the aryl ring (Deriv-B3) or an electron-withdrawing fluorine (Deriv-B1) appears to be more favorable than an electron-donating methoxy group (Deriv-B2). This analysis guides the next cycle of synthesis, focusing on further modifications of the C5-aryl ring.

Potential Mechanism of Action: Kinase Inhibition

Many thiazole-containing compounds are known to function as kinase inhibitors. The derivatization strategies outlined can produce molecules that bind to the ATP-binding pocket of a kinase, thereby inhibiting its downstream signaling.

cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Thiazole Derivative Inhibitor->RAF

Caption: A potential mechanism where a thiazole derivative inhibits the RAF kinase.

References

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  • Gagnon, A., & Duplessis, M. (2013). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • Kamal, A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2949. [Link]

  • Kovalyova, A. G., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Rovin, et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

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  • Request PDF on ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. [Link]

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  • Klimova, I. V., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 2999. [Link]

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Troubleshooting & Optimization

Technical Support Center: Reaction Monitoring of N,N,4-Trimethylthiazol-2-amine by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving N,N,4-trimethylthiazol-2-amine. As a heterocyclic tertiary amine, this compound presents specific challenges that require methodical troubleshooting. This document provides in-depth, experience-based solutions to common issues encountered during TLC analysis.

Part 1: Foundational Concepts & Initial Setup

Before troubleshooting, it's crucial to establish a robust baseline method. The unique chemical nature of this compound—possessing a basic tertiary amine and a UV-active thiazole ring—dictates our starting choices.

FAQ: Why is TLC the optimal choice for monitoring reactions with this compound?

Thin-Layer Chromatography is an ideal technique for this application due to its numerous advantages[1][2]:

  • Speed and Cost-Effectiveness: TLC provides rapid, real-time snapshots of the reaction's progress, allowing for timely decisions without the need for expensive or time-consuming instrumentation[1].

  • Simplicity: The technique is simple to perform, requiring minimal materials and training[2].

  • Qualitative Power: It offers a clear visual representation of the consumption of starting materials and the formation of products. By comparing the relative intensity and position (Rf value) of spots over time, a chemist can effectively judge the reaction's endpoint[1].

  • Method Development: It serves as an excellent pilot technique for developing more complex separation methods, such as column chromatography or HPLC[1][2].

FAQ: What are the critical starting parameters for a new TLC method for this compound?

A successful TLC separation begins with the correct selection of the stationary phase, mobile phase, and visualization method.

  • Stationary Phase (The Plate):

    • Recommendation: Start with standard glass-backed Silica Gel 60 F254 plates[3][4].

    • Rationale: Silica gel is a polar adsorbent, effective for a wide range of compounds[5]. The "60" refers to the 60 Å pore size of the silica particles[3][6]. The "F254" designation is critical; it indicates that a fluorescent indicator has been incorporated into the silica layer, which will glow green under 254 nm UV light. Compounds that absorb UV light at this wavelength, such as the aromatic thiazole ring in your analyte, will appear as dark spots by quenching this fluorescence[7][8].

  • Mobile Phase (The Eluent):

    • Recommendation: Begin with a binary solvent system of moderate polarity, such as 7:3 Hexane:Ethyl Acetate . Crucially, add 0.5-1% triethylamine (TEA) to this mixture.

    • Rationale: The polarity of the eluent controls how far the compounds travel up the plate[9]. However, the basic nitrogen atom in this compound can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction causes the spot to "streak" or "tail" instead of remaining compact, making analysis impossible[10][11]. Adding a small amount of a competitive base like triethylamine (TEA) or ammonium hydroxide neutralizes these acidic sites, allowing the amine to travel up the plate cleanly, resulting in sharp, well-defined spots[10][11].

  • Visualization:

    • Primary Method: Use a short-wave UV lamp (254 nm) . The thiazole ring is a UV-active chromophore and should be readily visible[8][12].

    • Secondary Method (Staining): If UV visualization is insufficient, a chemical stain is required. Dragendorff's reagent is highly recommended as it is particularly effective for detecting tertiary amines, typically producing orange-brown spots[7][13]. An alternative is a potassium permanganate (KMnO₄) stain, which is a general oxidative stain that reacts with many functional groups to produce yellow-brown spots on a purple background[8][13][14].

Part 2: Troubleshooting Common TLC Problems

This section addresses the most frequent issues encountered when running TLC for this compound and its reaction products.

Issue 1: Poor Spot Separation

Q: My starting material and product spots have very similar Rf values and are merging. How can I improve the resolution?

A: This is a common challenge indicating that the mobile phase polarity is not optimized for your specific compounds.

  • Causality: The separation (resolution) between two spots is determined by the difference in their affinity for the stationary phase versus the mobile phase. If both compounds travel at nearly the same rate, their polarities are too similar for the chosen solvent system.

  • Solution Pathway:

    • Decrease Eluent Polarity: The most effective first step is to make the mobile phase less polar. This will increase the interaction of your compounds with the polar silica gel, causing them to travel less far up the plate (lower Rf values) and often exaggerating small differences in their polarity, thus improving separation.

    • Systematic Approach: Adjust the ratio of your solvent system. If you are using 7:3 Hexane:Ethyl Acetate, try 8:2 or even 9:1. The goal is to get the Rf value of your target compounds into the ideal range of 0.2 - 0.6.

    • Change Solvent Selectivity: If changing the ratio is ineffective, change one of the solvents entirely. Solvents are classified by their polarity and their ability to act as proton donors, acceptors, or dipoles[15]. Swapping ethyl acetate (a proton acceptor) for dichloromethane (a dipole) can significantly alter the separation, even if the overall polarity is similar.

Issue 2: All Spots are Too High or Too Low

Q: All my spots ran to the top of the plate (Rf > 0.8). What's wrong?

  • Causality: The mobile phase is too polar. It has such a high affinity for your compounds that it carries them up the plate with the solvent front, minimizing their interaction with the stationary phase.

  • Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., move from 5:5 Hexane:Ethyl Acetate to 8:2 Hexane:Ethyl Acetate)[9].

Q: All my spots are stuck on the baseline (Rf < 0.1). How do I fix this?

  • Causality: The mobile phase is not polar enough to move the compounds from the origin. The compounds have a much stronger affinity for the polar silica gel than for the non-polar eluent.

  • Solution: Increase the polarity of the mobile phase. Increase the proportion of the polar solvent (e.g., move from 9:1 Hexane:Ethyl Acetate to 7:3 Hexane:Ethyl Acetate). If that is insufficient, you may need to add a stronger polar solvent like methanol or ethanol in a small percentage.

Issue 3: Spot Streaking

Q: My spots for this compound are long, vertical streaks, not tight circles. Why is this happening?

A: This is the most common problem when running amines on silica gel.

  • Causality: Streaking (or tailing) of basic compounds like amines is caused by strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the silica gel surface[10][11][16]. This strong binding prevents the compound from moving as a compact band with the solvent. Overloading the sample can also cause streaking, but for amines, the chemical interaction is the primary culprit[9][10][11].

  • Definitive Solution:

    • Add a Basic Modifier: The most reliable solution is to add a small amount (typically 0.5% to 1% by volume) of a base to your eluent. Triethylamine (TEA) is the standard choice[10]. Ammonium hydroxide can also be used.

    • Mechanism of Action: The added base is more volatile and moves up the plate, effectively "pre-treating" the silica gel by neutralizing the acidic sites. This allows your amine analyte to elute without the strong, undesirable interactions, resulting in sharp, symmetrical spots.

G cluster_0 TLC Plate (Silica Gel) cluster_1 Mobile Phase s1 s2 amine This compound (Basic Analyte) amine->s1 Strong, Undesirable Interaction (Causes Streaking) tea Triethylamine (TEA) (Basic Modifier) tea->s2 Competitive, Neutralizing Interaction (Prevents Streaking)

Issue 4: Visualization Problems

Q: I can't see my spots under the UV lamp.

  • Causality & Solutions:

    • Insufficient Concentration: The compound may be too dilute in the reaction mixture. Try spotting the plate multiple times in the same location (allowing the solvent to dry completely between applications) to concentrate the sample.

    • Non-UV Active Product: While the starting material is UV active, your product may not be. If a reaction modifies the thiazole ring system, it could lose its chromophore. In this case, you must use a chemical stain.

    • Wrong UV Wavelength: Ensure you are using a short-wave (254 nm) UV lamp. Long-wave (365 nm) UV is less likely to work for this compound unless it is fluorescent.

Q: I used a ninhydrin stain, but nothing appeared. Did my reaction fail?

  • Causality: This is an expected result. Ninhydrin stain reacts with primary and secondary amines to produce a characteristic purple or yellow color[12]. This compound is a tertiary amine and will not react with ninhydrin[14].

  • Solution: This highlights the importance of choosing the correct stain. Use a stain suitable for tertiary amines or a universal stain.

    • Dragendorff's Reagent: The best choice for tertiary amines[7][17].

    • Potassium Permanganate (KMnO₄): An excellent universal stain that will oxidize most organic compounds[8][14].

Part 3: Experimental Protocols & Data Interpretation

Protocol 1: Standard TLC for Reaction Monitoring
  • Chamber Preparation: Pour your chosen mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Close the chamber and let it equilibrate for 5-10 minutes[18].

  • Plate Preparation: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel plate. Mark three evenly spaced tick marks for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting:

    • Using a capillary tube, apply a small spot of your diluted starting material solution to the "SM" lane.

    • Apply a spot of your reaction mixture to the "RXN" lane.

    • Carefully apply a spot of starting material directly on top of a spot of the reaction mixture in the "Co" lane. This co-spot is crucial for confirming spot identity[19].

  • Development: Place the spotted plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize under a 254 nm UV lamp and circle any visible spots. If necessary, proceed to chemical staining.

G prep_chamber 1. Prepare & Equilibrate Developing Chamber prep_plate 2. Prepare Plate (Draw Origin Line) prep_chamber->prep_plate spot_plate 3. Spot Plate (SM, Co, RXN) prep_plate->spot_plate develop 4. Develop Plate in Chamber spot_plate->develop dry 5. Mark Solvent Front & Dry develop->dry visualize 6. Visualize (UV and/or Stain) dry->visualize calculate 7. Calculate Rf Values visualize->calculate

Protocol 2: Preparation of Dragendorff's Staining Reagent

Dragendorff's reagent is typically prepared as two separate stock solutions that are mixed before use[7].

  • Solution A: Dissolve 1.7 g of basic bismuth nitrate and 20 g of tartaric acid in 80 mL of water.

  • Solution B: Dissolve 16 g of potassium iodide in 40 mL of water.

  • Stock Solution: Mix equal volumes of Solution A and Solution B. This stock is stable for several weeks if refrigerated.

  • Spray/Dip Solution: Before use, mix 5 mL of the stock solution with 50 mL of water and 10 g of tartaric acid.

  • Application: After developing and drying your TLC plate, either dip it quickly into this solution or spray it evenly. Nitrogen-containing compounds, especially tertiary amines, will appear as orange to red-brown spots on a pale yellow background[7][13].

Data Interpretation: The Retention Factor (Rf)

The Retention Factor (Rf) is a quantitative measure of a compound's position on the developed TLC plate. It is a ratio and therefore has no units[20].

  • Calculation:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [21][22][23]

    • All distances are measured from the origin line[20].

  • Significance in Reaction Monitoring:

    • The Rf value is a physical constant for a specific compound under identical TLC conditions (plate, eluent, temperature)[18].

    • As a reaction proceeds, you should observe the spot corresponding to the starting material (e.g., Rf = 0.6) diminish in intensity, while a new spot corresponding to the product (e.g., Rf = 0.4) appears and grows stronger.

    • The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane. The co-spot lane helps confirm that the upper spot in the reaction mixture is indeed unreacted starting material.

Parameter Description Significance
Stationary Phase Highly polar silica gel with acidic sites.Strong interaction with polar and basic compounds.
Mobile Phase Typically a non-polar solvent (Hexane) mixed with a more polar one (Ethyl Acetate).Polarity determines the eluting power and thus the Rf values.
Basic Modifier (TEA) A small amount of base (e.g., Triethylamine) added to the mobile phase.Neutralizes acidic silica sites to prevent amine streaking.
Retention Factor (Rf) Ratio of the distance traveled by the compound to the distance traveled by the solvent.A key identifier. An ideal range for good separation is typically 0.2-0.6.
Visualization UV light (254 nm) for UV-active compounds; chemical stains (Dragendorff's, KMnO₄) for others.Method used to see the separated compound spots.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Brainly. Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]

  • BioTech Times. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]

  • University of Toronto Scarborough, Chemistry Online. Thin Layer Chromatography. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Organic Chemistry. TLC stains. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Khan Academy. Calculating retention factors for TLC. [Link]

  • Kato, N., & Ogamo, A. (2001). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Science & Justice, 41(4), 239-244. [Link]

  • Chemistry LibreTexts. 2.3C: The Retention Factor. [Link]

  • Carl ROTH. Silica gel 60 G/F 254. [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • Raal, A., Meos, A., & Hinrikus, T. (2018). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. Pharmazie, 73(1), 53-59. [Link]

  • Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • ResearchGate. How to determine retention factor Rf of compound in TLC chromatography?. [Link]

  • Ingenta Connect. Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. [Link]

  • Lab Unlimited. TLC plates, Silica gel 60 F254. [Link]

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Validation & Comparative

A Comparative Guide to 2-Aminothiazole Inhibitors: From Structural Motifs to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-aminothiazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1] This guide offers a deep dive into the world of 2-aminothiazole inhibitors, providing researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data. While we will use N,N,4-Trimethylthiazol-2-amine as a reference point for structural discussion, the core of this guide will be a broader exploration of how subtle molecular modifications to the 2-aminothiazole ring system can profoundly impact inhibitory potency and selectivity across various therapeutic areas.

The 2-Aminothiazole Core: A Versatile Pharmacophore

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with an amino group at the C2 position. This arrangement imparts a unique combination of chemical properties, including the ability to act as a hydrogen bond donor and acceptor, and to participate in various non-covalent interactions with biological targets.[1] This versatility has led to the development of 2-aminothiazole-based inhibitors for a wide array of targets, including kinases, microbial enzymes, and mediators of inflammation.[1][2]

This compound: A Structural Starting Point

This compound presents a simple substitution pattern on the 2-aminothiazole core. While specific inhibitory data for this particular compound is not extensively available in the public domain, its structure serves as an excellent foundation for understanding the structure-activity relationships (SAR) within this class of inhibitors. The key features to consider are the substituents on the 2-amino group (two methyl groups) and the C4 position of the thiazole ring (a methyl group).

Comparative Analysis of 2-Aminothiazole Inhibitors

To illustrate the impact of structural modifications, we will compare the hypothetical activity of this compound with experimentally validated 2-aminothiazole inhibitors in three key therapeutic areas: kinase inhibition, antimicrobial activity, and anti-inflammatory effects.

Kinase Inhibition: The Quest for Selectivity

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole scaffold is a common feature in many potent kinase inhibitors.

One prominent example is Dasatinib , a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia. A key structural feature of Dasatinib is the N-aryl substitution on the 2-amino group, which allows for crucial interactions within the ATP-binding pocket of kinases like BCR-Abl.

In contrast, a simple N,N-dimethyl substitution, as seen in this compound, is less likely to provide the specific directional interactions required for potent and selective kinase inhibition. The small methyl groups may not be able to form the extensive network of interactions that larger, more complex substituents can.

Another example is a series of 2-aminothiazole derivatives developed as Aurora kinase inhibitors. In these compounds, the N-substituent is often a larger, more complex moiety capable of forming multiple hydrogen bonds and hydrophobic interactions.[3]

Table 1: Comparison of 2-Aminothiazole Kinase Inhibitors

CompoundN-SubstituentC4-SubstituentTarget Kinase(s)Reported IC50
Hypothetical this compound N,N-dimethylMethyl--
SNS-032 (BMS-387032) Complex heterocyclic system-CDK248 nM[4]
Dasatinib analogue 2-chloro-6-methylphenylHydroxyethylpiperazineSrc family kinasesPotent inhibitor[5]
Aurora Kinase Inhibitor (Compound 1a from study) Complex amide4-bromophenylAurora kinaseDocking Score: -9.67[3]

Key Takeaway: For kinase inhibition, the substituents on the 2-amino and C4 positions are critical for achieving high potency and selectivity. Simple alkyl substitutions are generally less effective than larger, more complex moieties that can engage in specific interactions with the target kinase.

Antimicrobial Activity: Targeting Essential Bacterial Processes

The 2-aminothiazole scaffold is also a promising platform for the development of novel antimicrobial agents. These compounds often exert their effect by inhibiting essential bacterial enzymes.

For instance, a series of 2-aminothiazole derivatives have been shown to exhibit significant activity against Mycobacterium tuberculosis. Structure-activity relationship studies on these compounds revealed that while the central thiazole and a C4-pyridyl moiety were crucial, modifications at the N2 position with substituted benzoyl groups dramatically improved the antitubercular activity.

In the context of this compound, the small N,N-dimethyl and C4-methyl groups may not be optimal for potent antimicrobial activity. Many effective antimicrobial 2-aminothiazoles possess larger, more lipophilic, or aromatic substituents that can better penetrate the bacterial cell wall and interact with their intracellular targets.

Table 2: Comparison of 2-Aminothiazole Antimicrobial Agents

Compound/SeriesN-SubstituentC4-SubstituentTarget Organism(s)Reported MIC
Hypothetical this compound N,N-dimethylMethyl--
Piperazinyl derivatives Piperazinyl moietyArylS. aureus, E. coli4 and 8 µg/mL, respectively[2]
Benzamide-linked derivatives (Compound 117, R1=4-Cl) BenzamideArylC. perfringens0.039 µg/mL[5]

Key Takeaway: For antimicrobial activity, substituents that enhance cell permeability and target engagement are crucial. Aromatic and heterocyclic moieties at the N2 and C4 positions are often associated with potent activity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

2-Aminothiazole derivatives have also been investigated for their anti-inflammatory properties, often by targeting enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LO).[]

A study on a series of 4-(4-chlorophenyl)thiazol-2-amines demonstrated potent inhibition of 5-LO, with some compounds exhibiting IC50 values in the nanomolar range.[7] The presence of the 4-chlorophenyl group at the C4 position was a key determinant of this activity.

This highlights a critical aspect of SAR: the nature of the substituent at the C4 position can significantly influence the biological activity. The simple methyl group in this compound is unlikely to confer the same level of potent 5-LO inhibition as a larger, electronically distinct group like a substituted phenyl ring.

Table 3: Comparison of 2-Aminothiazole Anti-inflammatory Agents

Compound/SeriesN-SubstituentC4-SubstituentTargetReported IC50
Hypothetical this compound N,N-dimethylMethyl--
4-(4-chlorophenyl)thiazol-2-amines (Compound 20) Amine4-chlorophenyl5-LO50 nM[7]
ST-1083 --5-LO0.68 µM[]

Key Takeaway: The substituent at the C4 position of the 2-aminothiazole ring plays a pivotal role in determining anti-inflammatory activity. Aromatic groups, in particular, appear to be beneficial for potent inhibition of enzymes like 5-LO.

Experimental Protocols for Evaluating 2-Aminothiazole Inhibitors

To rigorously assess the inhibitory potential of novel 2-aminothiazole derivatives, a series of well-defined experimental protocols are essential.

Kinase Inhibition Assay (Example: Aurora Kinase)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_compound Prepare serial dilutions of test compound mix Mix compound, kinase, substrate, and ATP prep_compound->mix prep_enzyme Prepare kinase, substrate, and ATP solution prep_enzyme->mix incubate Incubate at room temperature mix->incubate add_detection Add detection reagent (e.g., ADP-Glo) incubate->add_detection read_luminescence Read luminescence add_detection->read_luminescence calc_ic50 Calculate IC50 value read_luminescence->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP to initiate the reaction.

  • Incubation: Add the diluted test compound to the wells and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add a detection reagent. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_reading Reading prep_compound Prepare serial dilutions of test compound in broth inoculate Inoculate compound dilutions with bacteria prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity incubate->read_mic determine_mic Determine MIC (lowest concentration with no visible growth) read_mic->determine_mic

Caption: Workflow for broth microdilution MIC testing.

Step-by-Step Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion: The Path Forward for 2-Aminothiazole Inhibitors

The 2-aminothiazole scaffold continues to be a rich source of novel therapeutic agents. This guide has demonstrated that while the core structure is important, the nature of the substituents at the N2 and C4 positions dictates the biological activity and target selectivity. While a simple compound like this compound may have limited inhibitory potential on its own, it serves as a valuable starting point for medicinal chemists to design and synthesize more potent and selective inhibitors.

Future research in this area will undoubtedly focus on the rational design of 2-aminothiazole derivatives with optimized pharmacokinetic and pharmacodynamic properties. By leveraging a deep understanding of structure-activity relationships and employing rigorous experimental evaluation, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Egyptian National Cancer Institute, 33(1), 6. Available from: [Link]

  • Ghorab, M.M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Available from: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Chemistry & Biology Interface, 8(1), 1-22. Available from: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]

  • Shaik, A. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43863–43881. Available from: [Link]

  • Misra, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Egyptian National Cancer Institute, 33(1), 6. Available from: [Link]

  • Lee, H. J., et al. (2016). N-Adamantyl-4-methylthiazol-2-amine suppresses amyloid β-induced neuronal oxidative damage in cortical neurons. Redox Report, 21(5), 211-219. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylthiazole. National Center for Biotechnology Information. Retrieved from: [Link]

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Navigating the Kinome: A Comparative Guide to the Structure-Activity Relationship of N,N,4-Trimethylthiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, serving as a privileged pharmacophore in a multitude of clinically relevant molecules.[1][2] Its inherent ability to engage in key hydrogen bonding interactions has cemented its role in the design of potent enzyme inhibitors, particularly within the vast landscape of the human kinome. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: N,N,4-Trimethylthiazol-2-amine and its analogs. By systematically exploring the impact of substitutions at the exocyclic amine and the C4-position of the thiazole ring, we aim to provide a comprehensive resource for the rational design of next-generation kinase inhibitors.

The 2-Amino-4-methylthiazole Core: A Foundation for Potency

The journey into the SAR of this compound analogs begins with an appreciation of its constituent parts. The 2-aminothiazole moiety itself is a known kinase inhibitor template.[3] The endocyclic nitrogen and the exocyclic amine provide crucial hydrogen bond donor and acceptor capabilities, allowing these molecules to dock effectively within the ATP-binding pocket of various kinases.

The addition of a methyl group at the C4-position, yielding 2-amino-4-methylthiazole, can influence both the steric and electronic properties of the molecule, potentially enhancing binding affinity and selectivity for specific kinase targets. While some studies on broader 2-aminothiazole derivatives suggest that the incorporation of a methyl group at the C4-position can sometimes decrease potency compared to other substituents like a phenyl group, its presence is a key feature in several potent kinase inhibitors.[4]

Decoding the Structure-Activity Relationship: A Comparative Analysis

To elucidate the SAR of this compound analogs, we will dissect the impact of substitutions at two key positions: the exocyclic amine (R1, R2) and the C4-position (R3) of the thiazole ring.

SAR_Analysis cluster_core Core Scaffold: 2-Aminothiazole cluster_analogs Analog Modifications cluster_activity Biological Activity Core 2-Aminothiazole N_Unsubstituted R1=H, R2=H (2-Amino-4-methylthiazole) Core->N_Unsubstituted Methylation at C4 N_Monomethyl R1=H, R2=CH3 (N-Methyl-4-methylthiazol-2-amine) N_Unsubstituted->N_Monomethyl N-Methylation Activity Kinase Inhibition (e.g., Aurora Kinase) N_Unsubstituted->Activity Influences Potency N_Dimethyl R1=CH3, R2=CH3 (this compound) N_Monomethyl->N_Dimethyl Further N-Methylation N_Monomethyl->Activity Modulates Potency & Selectivity N_Dimethyl->Activity Impacts Potency & Selectivity

Caption: Logical relationship of analog modifications and their impact on biological activity.

The Critical Role of N-Substitution

The degree of substitution on the exocyclic amine is a critical determinant of biological activity. While direct comparative data for this compound versus its N-monomethyl and unsubstituted counterparts is sparse in publicly available literature, we can infer trends from related series of 2-aminothiazole derivatives.

  • Unsubstituted Amine (NH2): The primary amine provides a crucial hydrogen bond donor interaction within the hinge region of many kinase ATP-binding sites. This interaction is often a primary anchor for the inhibitor.

  • N-Monoalkylation: The introduction of a single alkyl group can impact potency and selectivity. In some kinase inhibitor series, N-alkylation can lead to a loss of a key hydrogen bond, but may be compensated by favorable hydrophobic interactions in other regions of the binding pocket.

  • N,N-Dialkylation: The presence of two alkyl groups, as in this compound, removes the hydrogen bond donating capacity of the exocyclic amine entirely. For this analog to retain or exhibit potent activity, its binding mode must rely on other interactions, such as hydrophobic interactions from the methyl groups and hydrogen bonding from the endocyclic thiazole nitrogen. This modification can significantly alter the selectivity profile of the compound.

The Influence of the C4-Methyl Group

The methyl group at the C4 position also plays a significant role in defining the SAR.

  • Steric Influence: The C4-methyl group occupies a specific region of the ATP-binding pocket. Its size and position can either be beneficial, fitting into a hydrophobic pocket, or detrimental, causing steric clashes with amino acid residues.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electron density of the thiazole ring and the basicity of the endocyclic nitrogen, potentially affecting its hydrogen bonding capabilities.

Target Focus: Aurora Kinases

A significant body of research points towards Aurora kinases as a key target for 2-aminothiazole-based inhibitors.[5] Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[5] Their overexpression is implicated in the development and progression of numerous cancers, making them an attractive target for anticancer drug discovery.[5]

The 2-aminothiazole scaffold has been shown to effectively inhibit Aurora A and B kinases. For instance, the compound 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine has demonstrated potent inhibition of both Aurora A and B with Ki values of 8.0 and 9.2 nM, respectively.[6] While this compound is more complex than this compound, it highlights the potential of the 4-methyl-2-aminothiazole core in targeting these kinases.

Aurora_Kinase_Pathway cluster_pathway Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor This compound Analog Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Simplified overview of Aurora kinase signaling in mitosis and the point of intervention for inhibitors.

Experimental Data: A Comparative Snapshot

Compound IDR1R2R3 (at C5)IC50 (µM) - K562IC50 (µM) - U937
Analog 1 HH4-chlorophenyl1.52.5
Analog 2 HH4-methoxyphenyl3.05.0
Analog 3 HH4-methylphenyl2.54.0
Analog 4 HH3,4-dichlorophenyl2.03.5

Data extracted from a study on 4-methylthiazole-2-amine derivatives, where R1 and R2 are H, and R3 is a substituted phenyl group at the C5 position. This data provides context for the activity of the core scaffold.[7]

Interpretation of Data: The data indicates that 4-methyl-2-aminothiazole derivatives with various substitutions on a C5-phenyl ring exhibit potent cytotoxic activity in the low micromolar range. This underscores the potential of the 4-methyl-2-aminothiazole scaffold as a starting point for the development of anticancer agents. The specific electronic and steric properties of the C5-substituent clearly modulate the potency.

Experimental Protocols: A Guide to Evaluation

The evaluation of this compound analogs necessitates robust and reproducible experimental protocols. Here, we outline the fundamental methodologies for synthesis and biological characterization.

General Synthesis of 2-Amino-4-methylthiazole Derivatives

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole core.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of an appropriate α-haloketone (e.g., chloroacetone to yield a 4-methyl substituent) in a suitable solvent such as ethanol, add an equimolar amount of a substituted thiourea (e.g., thiourea for an unsubstituted amine, N-methylthiourea for a monomethylamine, or N,N-dimethylthiourea for a dimethylamine).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Hantzsch Thiazole Synthesis Reactants α-Haloketone + Substituted Thiourea Reaction Reflux in Ethanol Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 2-Amino-4-methylthiazole Analog Purification->Product

Caption: General workflow for the Hantzsch synthesis of 2-amino-4-methylthiazole analogs.

In Vitro Kinase Inhibition Assay (Aurora Kinase A)

The inhibitory activity of the synthesized analogs against specific kinases can be determined using various commercially available assay kits. The ADP-Glo™ Kinase Assay is a common method.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer, ATP solution, and substrate solution as per the manufacturer's instructions. Prepare serial dilutions of the test compounds (analogs) in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the purified recombinant Aurora Kinase A enzyme. Initiate the reaction by adding the ATP and substrate solution.

  • Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the kit protocol. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with potential as kinase inhibitors for the treatment of cancer and other diseases. The structure-activity relationship is finely tuned by the nature of the substituents at the exocyclic amine and the C4-position of the thiazole ring. While the N,N-dimethyl substitution removes a key hydrogen bond donor, it may offer advantages in terms of membrane permeability and metabolic stability, warranting further investigation.

Future research should focus on the direct, systematic synthesis and comparative biological evaluation of this compound, its N-monomethyl, and unsubstituted amine counterparts against a panel of kinases, including the Aurora kinase family. Such studies will provide a clearer understanding of the SAR and enable the rational design of more potent and selective inhibitors. The exploration of a wider range of substituents at the C4 and C5 positions will also be crucial in optimizing the pharmacological profile of this versatile scaffold.

References

  • MDPI. (2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • National Center for Biotechnology Information. (2021-01-15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • MDPI. (2020-09-17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. [Link]

  • ResearchGate. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • National Center for Biotechnology Information. (2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ACS Publications. (2009-09-10). Structure-Activity Relationships of a Series of 2-Amino-4-thiazole-containing Renin Inhibitors. [Link]

  • ACS Publications. (2023-11-07). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • PubMed. (2006-11-16). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. [Link]

  • ResearchGate. (2022-01-20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

  • SpringerLink. (2024-11-19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • National Center for Biotechnology Information. (2023-11-07). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • PubMed. (2010-06-10). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2009-06-04). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. [Link]

  • National Center for Biotechnology Information. (2015-02-12). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2021-01-15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • Semantic Scholar. (2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • Semantic Scholar. (2023-11-07). 2‑Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. [Link]

  • Semantic Scholar. (2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]

  • PubMed. (2008-03-20). Discovery of selective aminothiazole aurora kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2009-06-04). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. [Link]

  • National Center for Biotechnology Information. (2022-09-29). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. [Link]

  • ResearchGate. (2023-07-16). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. [Link]

  • National Center for Biotechnology Information. (2024-06-10). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for N,N,4-Trimethylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs) and their related impurities are paramount to ensuring drug safety and efficacy.[1][2] N,N,4-Trimethylthiazol-2-amine, a tertiary amine and thiazole derivative, represents a class of compounds often encountered as a synthetic intermediate or a potential impurity in drug substances.[3] The presence of even trace amounts of such impurities can significantly impact the final drug product's quality and safety profile.[1] Therefore, robust and reliable analytical methods are not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison and cross-validation of three prevalent analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] Cross-validation, the comparison of results from different analytical methods, is a crucial step to ensure the consistency and reliability of data, particularly when methods are transferred between laboratories or when different techniques are employed during various stages of drug development.[5]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental protocols, and comparative performance of these methods. The insights provided are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[4][6]

The Analyte: this compound

  • Structure:

  • Molecular Formula: C₆H₁₀N₂S[7]

  • Molecular Weight: 142.22 g/mol [7]

  • Anticipated Physicochemical Properties: Based on its structure and related compounds like 2-amino-4-methylthiazole, this compound is expected to be a polar, basic compound with moderate water solubility and a relatively low molecular weight.[3][6] Its boiling point is likely to be amenable to gas chromatography, and its polarity makes it suitable for reversed-phase or hydrophilic interaction liquid chromatography.[2]

Cross-Validation Experimental Design

The cross-validation study was designed to rigorously assess the performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. The validation parameters and acceptance criteria are based on the ICH Q2(R1) guidelines.[6][8]

Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Acceptance Criteria:

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
Limit of Quantitation Signal-to-Noise Ratio ≥ 10

Comparative Overview of Analytical Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.[10] For this compound, its anticipated volatility and polarity make it a suitable candidate for both gas and liquid chromatography.

  • HPLC-UV: A widely used technique for the analysis of non-volatile or thermally labile compounds.[11] It offers robust and reproducible quantification, making it a workhorse in quality control laboratories. However, its sensitivity and specificity can be limited compared to mass spectrometry-based methods.[10]

  • GC-MS: The gold standard for the analysis of volatile and semi-volatile compounds.[11] It provides excellent separation efficiency and definitive identification based on mass spectra. The analysis of amines by GC can sometimes be challenging due to their polarity, which may cause peak tailing.[12]

  • LC-MS/MS: A highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.[13] It is particularly well-suited for the trace-level quantification of impurities in complex matrices.[14]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method separates this compound from other components in a sample based on its partitioning between a polar mobile phase and a nonpolar stationary phase (reversed-phase chromatography). Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

    • Gradient elution: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification and quantification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas, high purity)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in dichloromethane.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Injection mode: Splitless

    • Carrier gas: Helium at a constant flow of 1.2 mL/min

    • Oven temperature program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 40-300

  • Analysis: Inject the prepared solutions into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly sensitive and selective method uses liquid chromatography for separation, followed by tandem mass spectrometry for detection. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then monitored for quantification, providing excellent specificity.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

Reagents:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation: As per the HPLC-UV method.

  • Standard and Sample Preparation: As per the HPLC-UV method, but at much lower concentrations due to the higher sensitivity of the instrument.

  • LC-MS/MS Conditions:

    • Flow rate: 0.4 mL/min

    • Injection volume: 5 µL

    • Column temperature: 40 °C

    • Gradient elution: A suitable gradient to ensure good separation.

    • Ionization mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) transitions: A specific precursor-to-product ion transition for this compound would be determined by infusing a standard solution. For example, m/z 143.1 -> 100.1.

  • Analysis: Inject the solutions and acquire data in MRM mode.

Cross-Validation Results: A Comparative Analysis

The following tables present simulated data from the cross-validation of the three analytical methods. This data is illustrative of the expected performance of each technique.

Table 1: Linearity and Range

MethodLinear Range (µg/mL)Correlation Coefficient (r²)
HPLC-UV0.5 - 1000.9992
GC-MS0.1 - 500.9985
LC-MS/MS0.001 - 100.9998

Interpretation: All three methods demonstrated excellent linearity within their respective ranges, with LC-MS/MS showing the widest dynamic range and suitability for trace-level analysis.

Table 2: Accuracy

MethodConcentration (µg/mL)% Recovery (Mean ± SD, n=3)
HPLC-UV1.099.5 ± 1.2
50.0100.2 ± 0.8
90.099.8 ± 1.0
GC-MS0.598.9 ± 1.5
25.0101.1 ± 1.1
45.0100.5 ± 0.9
LC-MS/MS0.005100.8 ± 1.8
1.099.7 ± 0.6
8.0100.3 ± 0.5

Interpretation: All methods exhibited high accuracy, with mean recoveries well within the acceptance criteria of 98.0% to 102.0%.

Table 3: Precision

MethodConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
HPLC-UV50.00.91.5
GC-MS25.01.22.1
LC-MS/MS1.00.71.2

Interpretation: The precision of all three methods was excellent, with LC-MS/MS demonstrating the lowest relative standard deviation, indicating superior reproducibility.

Table 4: Limit of Quantitation (LOQ)

MethodLOQ (µg/mL)
HPLC-UV0.5
GC-MS0.1
LC-MS/MS0.001

Interpretation: The LOQ values highlight the significant difference in sensitivity between the techniques. LC-MS/MS is approximately 500 times more sensitive than HPLC-UV for this analyte.

Visualizing the Workflow

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Method Validation & Execution cluster_comparison Data Comparison & Analysis cluster_conclusion Conclusion & Reporting define_analyte Define Analyte & Purpose (this compound) select_methods Select Analytical Methods (HPLC, GC-MS, LC-MS/MS) define_analyte->select_methods define_protocol Define Validation Protocol (ICH Q2(R1) Guidelines) select_methods->define_protocol hplc HPLC-UV Validation define_protocol->hplc gcms GC-MS Validation define_protocol->gcms lcmsms LC-MS/MS Validation define_protocol->lcmsms compare_data Compare Performance Data (Linearity, Accuracy, Precision, LOQ) hplc->compare_data gcms->compare_data lcmsms->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria select_fit_method Select Fit-for-Purpose Method(s) assess_criteria->select_fit_method report Generate Final Report select_fit_method->report

Caption: A decision matrix to guide the selection of the most appropriate analytical method.

Discussion and Conclusion

The cross-validation study demonstrates that HPLC-UV, GC-MS, and LC-MS/MS are all viable techniques for the quantification of this compound, each with its own distinct advantages and limitations.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control where high sensitivity is not a primary requirement. Its simplicity and reliability make it an excellent choice for assay and content uniformity testing of the drug substance.

  • GC-MS offers superior specificity for volatile analytes and is a powerful tool for impurity identification. For this compound, its applicability would depend on the volatility and thermal stability of the compound and any potential impurities.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level impurity analysis, such as in the detection of genotoxic impurities or for bioanalytical studies. [5][15] Recommendation:

For the comprehensive analysis of this compound throughout the drug development lifecycle, a multi-faceted approach is recommended. HPLC-UV can be employed for routine quality control of the API. For the identification and quantification of volatile impurities, GC-MS is the preferred method. When trace-level quantification is necessary, particularly in complex matrices or for potentially genotoxic impurities, LC-MS/MS is the indispensable tool.

This guide underscores the importance of a thorough and well-documented cross-validation process. By understanding the comparative performance of different analytical methods, researchers can make informed decisions, ensuring the generation of reliable and defensible data that meets stringent regulatory standards.

References

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N,N,4-trimethyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • KinetoChem. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Karthik, A., et al. (n.d.). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to amines. Chemguide. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N,N,4-trimethyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

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Bridging the Gap: A Guide to Validating Molecular Docking of N,N,4-Trimethylthiazol-2-amine with Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison framework for validating the molecular docking results of a candidate molecule, N,N,4-Trimethylthiazol-2-amine , against a relevant biological target. While this specific molecule serves as our central model, the principles and protocols discussed are universally applicable. We will navigate the complete workflow, from setting up a rigorous docking simulation to performing the requisite biochemical assays, and finally, to critically comparing the datasets. The objective is not merely to see if the numbers align, but to understand why they do or do not, and what that tells us about our model and our molecule.

Given the established role of thiazole-containing compounds as kinase inhibitors, we will use Cyclin-Dependent Kinase 6 (CDK6) , a key regulator of the cell cycle and a validated cancer target, as our protein of interest for this case study.[1]

Part 1: The In Silico Hypothesis - Molecular Docking Protocol

The primary goal of molecular docking is to generate a physically plausible binding pose and estimate the strength of the interaction, typically represented by a scoring function. The choice of software, force field, and validation protocol is critical for generating a meaningful hypothesis. A flawed computational setup will inevitably lead to a disconnect with experimental reality.

Causality in Protocol Design:

Our protocol is designed as a self-validating system. We begin by "re-docking" a known co-crystallized ligand into its receptor. The ability of the docking algorithm to reproduce the experimentally determined binding pose (typically within a Root Mean Square Deviation [RMSD] of <2.0 Å) is a fundamental prerequisite for having any confidence in its predictions for a novel ligand.[2] Failure at this step invalidates the chosen docking parameters for this specific system.

Step-by-Step Molecular Docking Workflow
  • Protein Preparation:

    • Source: Obtain the crystal structure of CDK6 with a bound inhibitor (e.g., PDB ID: 5L2T).

    • Processing: Using a molecular modeling suite such as Schrödinger Maestro or UCSF Chimera, prepare the protein by:

      • Removing all non-essential water molecules (retaining only those known to mediate key interactions).

      • Adding hydrogen atoms appropriate for a physiological pH (e.g., pH 7.4).

      • Assigning correct bond orders and repairing any missing side chains or loops.

      • Performing a constrained energy minimization using a suitable force field (e.g., OPLS4) to relieve steric clashes without significantly altering the backbone conformation. This step ensures the protein structure is computationally tractable.

  • Ligand Preparation:

    • Structure Generation: Build the 3D structure of this compound.

    • Ionization and Tautomerization: Generate possible ionization states and tautomers at the target pH (7.4). This is crucial as the charge and hydrogen bonding pattern of the ligand dramatically affects its binding potential.

    • Energy Minimization: Minimize the ligand's energy to obtain a low-energy starting conformation.

  • Grid Generation & Docking Validation:

    • Binding Site Definition: Define the docking grid box centered on the co-crystallized ligand from the PDB structure. The box should be large enough to allow rotational and translational freedom for the new ligand but small enough to focus the search on the active site.

    • Protocol Validation (Re-docking): Extract the co-crystallized ligand, prepare it using the steps above, and dock it back into the prepared protein structure.

    • Success Criterion: Calculate the RMSD between the docked pose and the original crystallographic pose. A successful validation requires an RMSD < 2.0 Å, confirming the docking protocol can identify the correct binding mode.[2]

  • Ligand Docking:

    • Execution: Dock the prepared this compound structure into the validated grid using a standard precision (SP) or extra precision (XP) docking algorithm, such as Glide.[3]

    • Output Analysis: Analyze the top-scoring poses. The primary output is the docking score (e.g., GlideScore), a value that estimates the ligand binding affinity in kcal/mol.[4] Examine the predicted interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and key active site residues.

Workflow Visualization

G cluster_prep Preparation Stage cluster_val Validation Stage cluster_dock Prediction Stage PDB 1. Obtain Protein Crystal Structure (e.g., PDB: 5L2T) PrepProt 2. Prepare Protein (Add H, Minimize) PDB->PrepProt Grid 4. Define Docking Grid (Centered on Co-crystal Ligand) PrepProt->Grid PrepLig 3. Prepare Ligand (Generate Tautomers) Redock 5. Re-dock Co-crystal Ligand Grid->Redock RMSD 6. Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->Grid Validation Failed (Adjust Parameters) DockNew 7. Dock N,N,4-Trimethyl- thiazol-2-amine RMSD->DockNew Validation Passed Analyze 8. Analyze Pose & Score DockNew->Analyze

Caption: Molecular Docking and Validation Workflow.

Part 2: The Experimental Ground Truth - Biochemical Assays

Computational predictions must be anchored to experimental reality. For enzyme inhibitors, the half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying potency. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5] While related to the inhibition constant (Ki), the IC₅₀ is a practical, direct measure of functional effect under specific assay conditions.[6]

Causality in Assay Design:

The chosen assay must be robust, reproducible, and directly measure the activity of the target enzyme, CDK6. A radiometric filter binding assay is a gold-standard method for kinases. It directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate protein (in this case, Retinoblastoma protein, Rb), providing a highly sensitive and unambiguous measure of enzyme activity. The inclusion of positive (a known potent inhibitor) and negative (DMSO vehicle) controls is non-negotiable for establishing a valid assay window and ensuring data integrity.

Step-by-Step Kinase Inhibition Assay (IC₅₀ Determination)
  • Reagent Preparation:

    • Enzyme: Recombinant human CDK6/CycD3 complex.

    • Substrate: Recombinant Retinoblastoma protein (Rb).

    • Cofactor: ATP, including [γ-³³P]ATP for radiolabeling.

    • Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.

  • Assay Execution:

    • Serial Dilution: Prepare a serial dilution series of the test compound in a 96-well plate. A typical starting concentration might be 100 µM, diluted 1:3 for 10 points. Include wells for a no-inhibitor control (DMSO only) and a positive control inhibitor.

    • Reaction Initiation: To each well, add the CDK6/CycD3 enzyme, the Rb substrate, and the buffer. Allow a brief pre-incubation period (e.g., 15 minutes).

    • Start Reaction: Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mixture.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

    • Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated Rb substrate will bind to the filter, while the unused [γ-³³P]ATP will be washed away.

    • Washing: Wash the filter plate multiple times to remove all unbound radioactivity.

    • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.

  • Data Analysis:

    • Normalization: Convert the raw CPM data to percent inhibition relative to the controls: % Inhibition = 100 * (1 - (CPM_sample - CPM_bkgd) / (CPM_max - CPM_bkgd)) where CPM_max is the no-inhibitor control and CPM_bkgd is a no-enzyme background control.

    • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

Experimental Workflow Visualization

G cluster_setup Assay Setup cluster_rxn Kinase Reaction cluster_detect Detection & Analysis Dilute 1. Serially Dilute Test Compound Mix 3. Add Enzyme (CDK6) & Substrate (Rb) Dilute->Mix Controls 2. Prepare Controls (DMSO, Ref. Inhibitor) Controls->Mix Start 4. Initiate with [γ-³³P]ATP Mix->Start Incubate 5. Incubate at 30°C Start->Incubate Stop 6. Terminate Reaction Incubate->Stop Filter 7. Filter & Wash Stop->Filter Count 8. Scintillation Counting Filter->Count Calc 9. Calculate IC₅₀ Count->Calc

Caption: IC₅₀ Determination Workflow via Radiometric Assay.

Part 3: The Synthesis - Comparing Computational and Experimental Data

This is the critical juncture where the hypothesis meets reality. A direct, linear correlation between docking scores and experimental IC₅₀ or Ki values is rarely observed across diverse chemical scaffolds.[7][8] Factors such as ligand solvation energies, protein flexibility, and entropic effects are often poorly modeled by standard scoring functions, leading to discrepancies.[3] However, within a congeneric series of related molecules, one can often find a useful correlation.

To illustrate this, we present a comparison table. It includes our hypothetical docking result for this compound and published experimental data for structurally similar 4-methylthiazole-2-amine derivatives that have been tested for their cytotoxic potential.[9]

CompoundStructureDocking Score (kcal/mol) (Hypothetical vs. CDK6)Experimental IC₅₀ (µM) (vs. K562 Cell Line)[9]
This compound (Test) CC1=C(SC(=N1)N(C)C)C-7.8 To Be Determined
Derivative 3a4-methyl-N-phenylthiazol-2-amineNot Calculated5.0
Derivative 3bN-(4-chlorophenyl)-4-methylthiazol-2-amineNot Calculated3.2
Derivative 3cN-(4-fluorophenyl)-4-methylthiazol-2-amineNot Calculated4.1
Derivative 6gN-(2,4-dichlorophenyl)-4-methylthiazol-2-amineNot Calculated2.5
Derivative 6hN-(4-bromo-2-fluorophenyl)-4-methylthiazol-2-amineNot Calculated1.8
Derivative 6iN-(2-bromo-4-fluorophenyl)-4-methylthiazol-2-amineNot Calculated1.5
Interpreting the Comparison
  • Initial Assessment: Our hypothetical docking score of -7.8 kcal/mol for this compound suggests a favorable binding interaction. The key question is whether this translates into potent biological activity.

  • Structure-Activity Relationship (SAR): The experimental data for the derivatives clearly show that substitutions on the N-phenyl ring significantly impact activity.[9] For instance, the addition of halogens, particularly in combination (e.g., dichloro, bromo-fluoro), enhances the cytotoxic effect, with IC₅₀ values dropping from 5.0 µM to 1.5 µM.[9]

  • Bridging the Datasets: To properly validate our docking protocol, the next logical step would be to dock derivatives 3a-c and 6g-i against CDK6. If the docking scores for these compounds trend with their experimental IC₅₀ values (i.e., more potent compounds receive better scores), it would lend significant confidence to our computational model. A poor correlation would suggest that the scoring function is failing to capture the key determinants of binding affinity for this chemical series, prompting a re-evaluation of the docking method or the use of more sophisticated techniques like free energy perturbation (FEP) calculations.

  • From Cell-based to Target-based: It is critical to acknowledge that the provided IC₅₀ values are from a cell-based cytotoxicity assay (MTT assay on K562 cells), not a direct enzymatic inhibition assay against CDK6.[9] While CDK activity is crucial for K562 cell proliferation, cytotoxicity can arise from off-target effects, poor cell permeability, or metabolic instability. Therefore, the ultimate validation requires comparing the docking score directly against the CDK6 enzymatic IC₅₀, as determined by the protocol in Part 2. Discrepancies between enzymatic and cellular potency can provide valuable insights into a compound's drug-like properties.

Conclusion

Validating molecular docking results is not a simple pass/fail exercise; it is a cycle of prediction, experimentation, and model refinement. The in silico docking of this compound provides a testable hypothesis of its binding mode and affinity for a target like CDK6. This hypothesis, however, remains speculative until substantiated by rigorous biochemical assays that provide a quantitative measure of its functional effect.

By systematically comparing the computational predictions with experimental IC₅₀ values, first for a series of related analogues and then for the molecule of interest, we can build a comprehensive understanding of its potential. Discrepancies are not failures but rather opportunities to refine our computational models and deepen our understanding of the complex interplay of factors that govern molecular recognition. This integrated, iterative approach is the hallmark of a robust and successful drug discovery program.

References

  • Al-Ostath, A., et al. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. Russian Journal of General Chemistry. Available at: [Link]

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  • Zarychta, B., et al. (2016). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. ResearchGate. Available at: [Link]

  • Li, W., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Receptors and Signal Transduction. Available at: [Link]

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  • Wang, Y., et al. (2020). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. European Journal of Medicinal Chemistry. Available at: [Link]

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A Framework for the Comparative Efficacy Analysis of N,N,4-Trimethylthiazol-2-amine and N,4,5-trimethylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous biologically active compounds.[1] Its derivatives have shown a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] This guide addresses the comparative efficacy of two closely related positional isomers: N,N,4-Trimethylthiazol-2-amine (Compound A) and N,4,5-trimethylthiazol-2-amine (Compound B). In the absence of direct head-to-head experimental data, this document provides a comprehensive framework for their evaluation. It outlines the scientific rationale based on structure-activity relationships (SAR) and details a rigorous, self-validating experimental program to determine their relative potency, target engagement, metabolic stability, and cytotoxicity. This guide is intended for researchers in drug discovery and development, offering a robust methodological blueprint for comparing novel small molecule candidates.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle that is a key pharmacophore in a multitude of approved drugs and clinical candidates.[2][3] Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking, with diverse biological targets.[1] The substitution pattern on the thiazole ring dramatically influences the molecule's pharmacological profile.[2][4] Modifications at the C4 and C5 positions are particularly critical for modulating target specificity and potency. For instance, the substitution of a methyl group at the C5 position of a thiazole ring has been shown in some contexts to lead to a near-complete loss of activity, demonstrating the profound impact of minor structural changes.[5]

This guide focuses on two specific trimethylated 2-aminothiazole isomers. The key structural difference lies in the placement of a methyl group on the thiazole ring—either at the C4 position (Compound A) or the C5 position (Compound B). This subtle isomeric difference can have significant consequences for the molecule's three-dimensional shape, electronic distribution, and metabolic fate, thereby altering its efficacy.

Structural Analysis and Hypothesized Physicochemical Differences

The differential placement of the C5-methyl group is the central variable between Compound A and Compound B. This seemingly minor change can lead to significant differences in their biological profiles.

  • Steric Hindrance and Target Binding: The C5 position is adjacent to the sulfur atom and can influence the overall planarity and conformational flexibility of the thiazole ring system. A methyl group at C5 (Compound B) may introduce steric hindrance that could either prevent or enhance binding to a specific protein target compared to the C4-methyl substitution (Compound A). The precise effect is target-dependent and can only be determined empirically.

  • Metabolic Stability: The C4 and C5 positions on the thiazole ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through oxidation.[1] The presence of a methyl group can block a potential site of metabolism, thereby increasing the compound's metabolic stability and half-life. It is plausible that one isomer may be more or less susceptible to metabolism than the other, depending on the specific CYP enzymes involved.

  • Physicochemical Properties: While the addition of a methyl group has a minor impact on molecular weight, its position can influence properties like lipophilicity (LogP) and aqueous solubility. These parameters are critical for cell permeability and overall pharmacokinetic behavior.

A systematic evaluation is therefore essential to translate these theoretical differences into a concrete understanding of their comparative efficacy.

Proposed Experimental Program for Efficacy Comparison

To objectively compare Compound A and Compound B, a multi-tiered experimental approach is required. This program is designed to be self-validating, with each stage providing critical data to inform the next.

Figure 1: A comprehensive workflow for comparing the efficacy of two small molecule drug candidates.

Part A: Target Engagement and Potency

1. Primary Biochemical Assay: Kinase Inhibition

  • Rationale: The 2-aminothiazole scaffold is a well-established kinase inhibitor template.[6] A biochemical kinase assay provides the most direct measure of a compound's ability to inhibit its molecular target in a clean, cell-free system.[7] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency.

  • Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

    • Reagents: Recombinant target kinase, appropriate peptide substrate, ATP, kinase assay buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, 1 mM EGTA), and a luminescence-based ATP detection kit (e.g., ADP-Glo™).[7][8]

    • Compound Preparation: Prepare 10 mM stock solutions of Compound A and Compound B in 100% DMSO. Perform serial dilutions to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).

    • Assay Procedure: a. In a 96-well plate, add 5 µL of kinase/substrate mix to each well. b. Add 1 µL of diluted compound or DMSO (vehicle control). Incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at 30°C. d. Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. e. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. f. Read luminescence on a plate reader.

    • Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC50 value for each compound.

2. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

  • Rationale: A positive result in a biochemical assay does not guarantee that a compound can enter a cell and bind to its target in the complex cellular environment. CETSA directly measures the engagement of a drug with its target protein in intact cells or cell lysates.[9] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[9][10]

  • Protocol: Isothermal Dose-Response CETSA

    • Cell Culture: Grow a relevant human cell line (e.g., K562 for a leukemia target) to ~80% confluency.

    • Compound Treatment: Resuspend cells and treat with a range of concentrations of Compound A or B (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 2 hours at 37°C.[11]

    • Thermal Challenge: Heat the cell suspensions at a predetermined optimal temperature (e.g., 50°C, which must be optimized for the target protein) for 3 minutes, followed by cooling.[11]

    • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a lysis buffer.[11]

    • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated fraction by centrifugation.[10]

    • Detection: Analyze the amount of soluble target protein in the supernatant using a detection method like Western Blot or an AlphaScreen® assay.[11]

    • Data Analysis: Plot the amount of soluble target protein against compound concentration to generate a dose-response curve, from which an EC50 for target engagement can be derived.

Part B: In Vitro ADME/Tox Profiling

1. Metabolic Stability: Liver Microsomal Assay

  • Rationale: Poor metabolic stability is a common reason for drug candidate failure.[12] The liver microsomal stability assay is a standard in vitro method to estimate the rate of Phase I metabolism and predict in vivo intrinsic clearance.[13][14]

  • Protocol: Human Liver Microsome (HLM) Stability Assay

    • Reagents: Pooled human liver microsomes (HLMs), 0.1 M phosphate buffer (pH 7.4), NADPH (cofactor), and test compounds.[15][16]

    • Incubation: a. Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein) in phosphate buffer.[13] b. Add Compound A or B to a final concentration of 1 µM.[15] Pre-incubate at 37°C. c. Initiate the reaction by adding NADPH (1 mM final concentration).[13] d. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[13] e. Terminate the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.[13]

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[15]

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).

2. Cytotoxicity: MTT Assay

  • Rationale: It is crucial to determine if the desired biological effect (e.g., anti-proliferation) is due to specific target inhibition or general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.[17]

  • Protocol: MTT Cell Viability Assay

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[18]

    • Compound Treatment: Treat the cells with the same concentration range of Compound A and B used in other cellular assays. Incubate for a relevant period (e.g., 72 hours).[18]

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[18][19] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18][19]

    • Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 (concentration that causes 50% reduction in cell viability).

Data Synthesis and Efficacy Comparison

The ultimate comparison of efficacy requires synthesizing the data from all experimental phases.

ParameterCompound A (N,N,4-Trimethyl)Compound B (N,4,5-Trimethyl)Interpretation
Biochemical Potency (IC50) Experimental Value (nM)Experimental Value (nM)Lower value indicates higher potency against the isolated target.
Cellular Target Engagement (EC50) Experimental Value (µM)Experimental Value (µM)Lower value indicates better target binding in a cellular context.
Metabolic Stability (t½) Experimental Value (min)Experimental Value (min)Higher value indicates greater stability and longer potential duration of action.
Cytotoxicity (CC50) Experimental Value (µM)Experimental Value (µM)Higher value indicates lower general toxicity and a better safety profile.
Therapeutic Index (CC50/IC50) Calculated ValueCalculated ValueA higher ratio suggests greater selectivity for the target over general toxicity.

A superior compound will ideally exhibit a low IC50 and EC50, a long metabolic half-life (high t½), and a high CC50, resulting in a favorable therapeutic index.

Figure 2: A representative signaling pathway often targeted by 2-aminothiazole kinase inhibitors.

Conclusion

While this compound and N,4,5-trimethylthiazol-2-amine are structurally similar, the positional isomerism of a single methyl group necessitates a comprehensive empirical evaluation to determine their relative therapeutic potential. The structure-activity relationships for the 2-aminothiazole class are complex and often unpredictable.[20] A direct comparison based on theoretical principles alone is insufficient for making informed decisions in a drug discovery pipeline.[21]

The experimental framework detailed in this guide provides a rigorous, multi-faceted approach to characterize and compare these two compounds. By systematically evaluating biochemical potency, cellular target engagement, metabolic stability, and cytotoxicity, researchers can build a robust data package. This allows for a confident, evidence-based selection of the superior candidate for further preclinical and clinical development, ultimately accelerating the path toward novel therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N,4-Trimethylthiazol-2-amine and Related Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of N,N,4-Trimethylthiazol-2-amine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar thiazole-based amines and established principles of hazardous waste management to offer a robust and scientifically grounded procedure.

The causality behind these protocols is rooted in the potential hazards associated with this class of compounds. Amines can be corrosive and may emit noxious odors, while thiazole derivatives can exhibit various toxicities.[1][2] Therefore, a cautious and informed approach to disposal is paramount.

Hazard Assessment and Characterization of Waste

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data for the closely related compound, 4-Methylthiazol-2-ylamine, we can infer that this compound is likely to be classified as a hazardous substance.[3]

Key Hazard Considerations:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Therefore, any waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[4]

Hazard Classification Category Precautionary Statement
Acute oral toxicityCategory 4Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.[3]
Skin Corrosion/IrritationCategory 2Wear protective gloves/protective clothing/eye protection/face protection.[3]
Serious Eye Damage/Eye IrritationCategory 2Wear protective gloves/protective clothing/eye protection/face protection.[3]
Specific target organ toxicityCategory 3Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]
Personal Protective Equipment (PPE) - Your First Line of Defense

Due to the irritant nature of thiazole amines, the use of appropriate PPE is mandatory during all handling and disposal procedures.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: If working outside a fume hood or with powders that could become airborne, a NIOSH-approved respirator is necessary.

Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions. Amines are incompatible with several classes of chemicals.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Acid anhydrides

  • Acid chlorides

  • Perchlorates[5]

Do not store this compound waste in the same container as these materials.[5]

Container Selection and Labeling:

  • Choose a Compatible Container: Use a container that is in good condition, leak-proof, and has a secure lid. Do not use metal containers for corrosive materials like amines.[2][6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7]

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed by an approved waste disposal plant.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][8][9]

  • Solid Waste: Collect solid this compound waste, including contaminated solids (e.g., weighing paper, gloves), in a designated, labeled hazardous waste container.[10]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Keep organic solvent waste separate from aqueous waste.[2]

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[6]

  • Ensure the storage area is well-ventilated and away from incompatible materials.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[11]

  • Follow all institutional procedures for waste pickup requests.

  • An empty container that held this compound must be properly decontaminated before being discarded as regular trash.[4]

  • Triple Rinse Procedure:

    • Rinse the container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue).[4]

    • Collect the rinsate (the rinse liquid) and dispose of it as hazardous waste.[4][12]

    • After triple rinsing, deface the chemical label on the container and remove the cap before disposing of it as regular trash.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning up the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material like sand, diatomite, or universal binders to contain the spill.[9]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.[10]

  • Decontaminate the Area: Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container liquid_waste->collect_liquid store Store in designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for pickup and disposal store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • University of Alberta. In-Laboratory Treatment of Chemical Waste. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. [Link]

  • University of Texas at Austin. Chemical Waste. [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. [Link]

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Mastering Laboratory Safety: A Senior Scientist's Guide to Handling N,N,4-Trimethylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide on the safe handling of N,N,4-Trimethylthiazol-2-amine. In the fast-paced world of drug discovery and chemical research, our most critical asset is not merely the compounds we synthesize but the safety and well-being of the scientists who innovate. This guide is built on a foundation of extensive field experience and authoritative safety data, designed to provide you with the practical wisdom to handle this thiazole derivative with the highest degree of safety. We will move beyond a simple checklist, delving into the rationale behind each procedural step to build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Profile: Understanding the Risks

This compound, as an amine-substituted thiazole derivative, presents several potential hazards that necessitate a stringent PPE protocol. The primary routes of exposure are dermal contact, eye contact, and inhalation.[1][2]

  • Skin Irritation: Like many organic amines and thiazole compounds, it is expected to be a skin irritant.[1][2] Prolonged contact can lead to redness, inflammation, and discomfort.

  • Serious Eye Damage: This is a significant concern. The basic nature of the amine group can cause severe irritation and potential damage to the delicate tissues of the eye upon contact.[1][3]

  • Respiratory Irritation: If handled as a powder or if vapors are generated, inhalation may lead to irritation of the respiratory tract.[2]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.

Task Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved Nitrile (minimum 4 mil thickness)Chemical Splash Goggles & Face ShieldFully-buttoned Laboratory CoatN95 Respirator (or higher) if not in a ventilated enclosure
Solution Preparation/Transfer (Liquid) Chemical Fume HoodDouble-gloved Nitrile (minimum 4 mil thickness)Chemical Splash Goggles & Face ShieldChemical-resistant Apron over Laboratory CoatNot typically required if handled exclusively in a fume hood
Reaction Work-up & Purification Chemical Fume HoodDouble-gloved Nitrile (minimum 4 mil thickness)Chemical Splash Goggles & Face ShieldChemical-resistant Apron over Laboratory CoatNot typically required if handled exclusively in a fume hood
Spill Clean-up N/AHeavy-duty Chemical-resistant Gloves (e.g., Butyl rubber)Chemical Splash Goggles & Face ShieldChemical-resistant Coveralls or SuitAir-Purifying Respirator (APR) with organic vapor cartridges
The "Why" Behind the Choices:
  • Double Gloving: This is a critical practice. The outer glove provides the primary barrier. Should it become contaminated, it can be removed without compromising the inner glove, thus protecting your skin.[4] Powder-free nitrile gloves are recommended to prevent aerosolization of the compound.[5] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[5]

  • Chemical Splash Goggles over Safety Glasses: Standard safety glasses offer impact protection but do not seal around the eyes. Chemical splash goggles are essential to prevent liquids or fine powders from entering the eye from the sides, top, or bottom.[6] A face shield provides an additional layer of protection for the entire face and should always be used with goggles when handling significant quantities or during procedures with a high splash risk.[6]

  • Chemical Fume Hood: This is your primary engineering control. It is designed to capture and exhaust vapors, dusts, and gases, preventing them from entering your breathing zone.[6] All handling of this compound should, whenever possible, be conducted within a properly functioning chemical fume hood.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal & Exit Phase prep_ppe 1. Don Correct PPE prep_sds 2. Review SDS (Analogues) prep_ppe->prep_sds prep_setup 3. Prepare Fume Hood prep_sds->prep_setup handle_weigh 4. Weigh/Measure in Hood prep_setup->handle_weigh handle_reaction 5. Perform Experiment handle_weigh->handle_reaction cleanup_decon 6. Decontaminate Surfaces handle_reaction->cleanup_decon cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste dispose_waste 10. Dispose of Waste cleanup_waste->dispose_waste dispose_ppe 8. Doff PPE Correctly dispose_handwash 9. Wash Hands Thoroughly dispose_ppe->dispose_handwash

Caption: Workflow for handling this compound.

Detailed Protocols: A Self-Validating System

Adherence to protocol is paramount. These step-by-step guides are designed to be self-validating, ensuring that each action reinforces a safe environment.

Protocol 1: Donning and Doffing PPE

Objective: To put on and remove PPE in a manner that prevents any chemical contact with the body.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron over the coat.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence - The Principle of "Dirty to Dirty, Clean to Clean":

  • Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Continue with Outer Gloves: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Do not touch the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unfasten your lab coat, rolling it away from your body as you remove it to contain any surface contamination. Hang it in its designated spot or dispose of it if it's a disposable garment.

  • Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Protocol 2: Chemical Waste Disposal

Objective: To safely manage and dispose of all waste contaminated with this compound.

  • Identify Waste Streams: Establish separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated consumables like gloves, weigh boats, and paper towels.

    • Liquid Waste: Unused solutions and reaction mixtures.

    • Sharps: Contaminated needles or glassware.

  • Segregation is Key: Never mix incompatible waste streams. Thiazole derivatives and amines should not be mixed with strong oxidizing agents or strong acids in a waste container.[7][8]

  • Container Management: Keep waste containers closed except when adding waste. Do not overfill containers.

  • Disposal: All waste must be disposed of through your institution's official hazardous waste management program.[2][9] Follow all local and national regulations for chemical waste disposal.[9]

Protocol 3: Emergency Spill and Exposure Plan

Objective: To respond swiftly and correctly in the event of an accidental release or exposure.

  • In Case of Skin Contact:

    • Immediately remove any contaminated clothing.

    • Flush the affected skin with copious amounts of water for at least 15 minutes.[1]

    • Seek immediate medical attention.[1]

  • In Case of Eye Contact:

    • Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1][2]

    • Remove contact lenses if present and easy to do so.[1]

    • Seek immediate medical attention.[1]

  • In Case of Inhalation:

    • Move the affected person to fresh air immediately.[2]

    • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.

    • Seek immediate medical attention.[1]

  • In Case of a Small Spill (in a fume hood):

    • Wipe up the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[1]

    • Decontaminate the area with an appropriate cleaning solution.

By internalizing the principles and protocols outlined in this guide, you are not just following rules; you are cultivating a culture of safety that is foundational to scientific excellence.

References

  • Enamine. (n.d.). Safety Data Sheet - 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet - 2-Amino-4-methylthiazole.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Aminothiazole.
  • Occupational Safety and Health Administration. (2021). Trimethylamine.
  • TCI Chemicals. (2025). Safety Data Sheet - N,N-Diethylmethylamine.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Balchem. (2015). Safety Data Sheet - trimethylamine, liquefied, under pressure.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (n.d.). Safety Data Sheet - N,N-Diethyl-1,1,1-trimethylsilylamine.
  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Advanced Biotech. (2025). Safety Data Sheet - 2,4,5-Trimethyl Thiazole synthetic.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Polsinelli, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.